(4-Aminopyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKZWFGHOALGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311554 | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-58-7 | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100114-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminopyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Aminopyridin-2-yl)methanol synthesis protocol
An In-depth Technical Guide on the Synthesis of (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of 4-aminopyridine-2-carboxylic acid, followed by its reduction to the target alcohol.
Overall Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the catalytic hydrogenation of a polychlorinated pyridine derivative to yield 4-aminopyridine-2-carboxylic acid. The subsequent step is the reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid
This initial step focuses on the dehalogenation of a readily available starting material, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (commonly known as Picloram), through catalytic hydrogenation.
Experimental Protocol
A detailed procedure for the synthesis of 4-aminopyridine-2-carboxylic acid is as follows:
-
Reaction Setup: In a suitable pressure vessel, prepare a suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (8 g, 33 mmol) and 10% Palladium on activated carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL).[1]
-
Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the reactor with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[1]
-
Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours.[1]
-
Work-up: After cooling the reaction mixture, filter it through a pad of Celite to remove the catalyst.
-
Isolation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid. This will cause the product to precipitate.[1]
-
Purification: Collect the solid precipitate by filtration and dry it under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [1] |
| Reagents | H₂, 10% Pd/C, LiOH | [1] |
| Solvent | Water | [1] |
| Temperature | 40°C then 70°C | [1] |
| Pressure | 45 PSI (H₂) | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 99% (4.6 g) | [1] |
Step 2: Reduction of 4-Aminopyridine-2-carboxylic acid
The second step involves the reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a suitable and potent reducing agent for this transformation.
Experimental Protocol
The following is a general but detailed protocol for the reduction of a carboxylic acid using LiAlH₄, adapted for this specific substrate.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a 3-5 molar excess relative to the carboxylic acid) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.
-
Addition of Substrate: Dissolve the 4-aminopyridine-2-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C. The initial reaction will be an acid-base reaction, evolving hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-aminopyridine-2-carboxylic acid | General Knowledge |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | General Knowledge |
| Solvent | Anhydrous Tetrahydrofuran (THF) | General Knowledge |
| Temperature | 0°C to reflux | General Knowledge |
| Reaction Time | Varies (monitored by TLC) | General Knowledge |
| Yield | Typically high for LiAlH₄ reductions | General Knowledge |
Experimental Workflow Visualization
Caption: General experimental workflow for the two-step synthesis.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere, and appropriate personal protective equipment must be worn.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on carbon, especially when dry). Ensure the equipment is properly rated for the pressure and that appropriate safety measures are in place.
-
General Handling: Standard laboratory safety practices, including the use of fume hoods, safety glasses, and gloves, should be followed throughout the synthesis.
References
Technical Guide: (4-Aminopyridin-2-yl)methanol (CAS 100114-58-7)
To the attention of researchers, scientists, and drug development professionals: This document provides a technical overview of (4-Aminopyridin-2-yl)methanol. Extensive searches for biological and pharmacological data specific to this compound (CAS 100114-58-7) have yielded limited publicly available information. The data presented herein is primarily confined to its physicochemical properties and safety information.
Given the well-documented activity of its structural isomer, 4-aminopyridine-3-methanol, and the parent compound, 4-aminopyridine, as potassium channel blockers, this guide also provides a detailed look into the established mechanism of action of 4-aminopyridine to serve as a valuable reference point for potential research directions. Furthermore, a hypothetical experimental workflow is proposed for the initial biological characterization of this compound.
Physicochemical and Safety Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100114-58-7 | Multiple |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 114-115 °C | [1] |
| Boiling Point | 271.7 °C at 760 mmHg | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 4°C, protect from light, stored under nitrogen | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | ZBKZWFGHOALGNP-UHFFFAOYSA-N | [1] |
Table 2: Safety Information
| Hazard Information | Details | Source |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Contextual Biological Activity: The Case of 4-Aminopyridine
While no specific biological activity is documented for this compound, its parent compound, 4-aminopyridine (4-AP), is a well-researched potassium channel blocker.[3][4][5] 4-AP acts by binding to voltage-gated potassium channels from the intracellular side, effectively blocking the channel pore.[3][6] This inhibition slows down the repolarization of the cell membrane, leading to a prolongation of action potentials and an increase in neurotransmitter release at nerve terminals.
Mechanism of Action of 4-Aminopyridine on Voltage-Gated Potassium Channels
The primary mechanism of 4-AP involves the blockade of the ion conduction pathway in voltage-gated potassium channels.[3][4][5] It is believed that 4-AP enters the cell in its non-ionized form and then acts on the channel from the inside in its ionized form.[3] The binding of 4-AP can occur when the channel is in the open state, and the drug can become trapped within the channel as it closes.[4] This leads to a reduction in the potassium ion efflux that is necessary for the repolarization phase of an action potential.
Caption: Mechanism of 4-Aminopyridine Action on K+ Channels.
Hypothetical Experimental Workflow for Biological Characterization
For researchers interested in investigating the potential biological activity of this compound, a logical first step would be to assess its activity on potassium channels, given the known pharmacology of its isomers. The following workflow outlines a potential experimental approach.
Caption: Hypothetical Experimental Workflow for Characterization.
Experimental Protocols
While specific protocols for this compound are not available, established methodologies for studying potassium channel blockers can be adapted. For instance, in the study of 4-aminopyridine-3-methanol, researchers have utilized the following key experimental setups:
-
Ex Vivo Spinal Cord Preparation and Recording: As detailed in studies on animal models of multiple sclerosis, this involves isolating the spinal cord, maintaining it in artificial cerebrospinal fluid, and using suction electrodes to stimulate and record compound action potentials to assess axonal conduction.[7][8][9]
-
Patch-Clamp Electrophysiology: This technique, used to study the effects of 4-aminopyridine-3-methanol on dorsal root ganglia cells, allows for the direct measurement of ion channel currents in individual cells, providing detailed information on the compound's interaction with specific channel subtypes.[10]
Researchers undertaking the study of this compound would likely employ similar, well-established protocols to determine its potential effects on neuronal excitability and ion channel function.
References
- 1. This compound | 100114-58-7 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rupress.org [rupress.org]
- 7. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminopyridin-2-yl)methanol is a heterocyclic organic compound incorporating both a pyridine ring and amino and methanol functional groups. While specific research on this particular isomer is limited, its structural similarity to the well-studied potassium channel blocker 4-aminopyridine suggests its potential for investigation in neuroscience and drug discovery. This technical guide provides a summary of its known properties, a proposed synthesis pathway based on established chemical methodologies, and a discussion of its potential biological significance in the context of ion channel modulation.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below. Data for the free base and the hydrochloride salt are provided where available.
| Property | This compound | This compound hydrochloride | Reference(s) |
| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O | |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol | |
| CAS Number | 100114-58-7 | 1354940-95-6 | [1] |
| Appearance | Solid | Not specified | |
| Melting Point | 114-115 °C | Not specified | |
| Boiling Point | 271.7 °C at 760 mmHg | Not specified | |
| Storage Conditions | 4°C, protect from light | Room temperature | [1] |
Synthesis Methodology
A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be proposed via the catalytic reduction of a suitable precursor, such as 4-amino-2-pyridinecarboxylic acid or its corresponding aldehyde. This approach is a standard and widely used method for the preparation of pyridine-methanol derivatives.
Proposed Experimental Protocol: Catalytic Hydrogenation of 4-Amino-2-Pyridinecarboxylic Acid
This protocol is based on general procedures for the reduction of pyridine carboxylic acids.
Materials:
-
4-Amino-2-pyridinecarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-amino-2-pyridinecarboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., BH₃·THF or LiAlH₄) in anhydrous THF to the stirred solution.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Applications
While direct pharmacological studies on this compound are scarce, its core structure, 4-aminopyridine, is a well-characterized compound with significant biological activity. 4-Aminopyridine is known to be a blocker of voltage-gated potassium (K⁺) channels.[2] This activity has led to its therapeutic use in improving walking in patients with multiple sclerosis.[2]
Mechanism of Action of 4-Aminopyridine
In demyelinated neurons, the exposure of voltage-gated potassium channels leads to an excessive leakage of potassium ions during the propagation of an action potential. This leakage shortens the repolarization phase and can lead to conduction failure. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing the release of neurotransmitters at the synapse and improving nerve impulse conduction.[3]
Given the structural conservation, it is plausible that this compound could exhibit similar potassium channel blocking activity. The presence of the methanol group may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent 4-aminopyridine. This makes it an interesting candidate for further investigation in the field of neuropharmacology and as a potential scaffold for the development of new therapeutics for neurological disorders characterized by impaired nerve conduction.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via potassium channel blockade.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for significant biological activity, primarily inferred from its structural relationship to 4-aminopyridine. The proposed synthesis provides a viable route for its preparation, enabling further pharmacological evaluation. Future research should focus on confirming its activity as a potassium channel blocker, determining its selectivity profile across different ion channels, and evaluating its efficacy in preclinical models of neurological disorders. Such studies will be crucial in elucidating the therapeutic potential of this and related aminopyridine derivatives.
References
An In-depth Technical Guide on the Core Mechanism of Action of (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminopyridin-2-yl)methanol belongs to the 4-aminopyridine class of compounds, which are recognized as potent potassium channel blockers. While specific research on the 2-methanol derivative is limited, the mechanism of action can be largely inferred from the extensive studies on its parent compound, 4-aminopyridine (4-AP), and its isomers. These compounds are of significant interest in neuroscience and drug development, particularly for their potential to restore nerve function in demyelinating diseases such as multiple sclerosis.[1][2] This guide provides a detailed overview of the presumed core mechanism of action of this compound, supported by data from related compounds and standard experimental protocols for characterization.
Core Mechanism of Action: Potassium Channel Blockade
The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels.[3][4][5][6] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential. In demyelinated neurons, the exposure of these K+ channels leads to an excessive outward potassium current, which shortens the action potential duration and can lead to conduction block.
This compound, like 4-AP, is presumed to act by physically obstructing the pore of these voltage-gated potassium channels. This blockade prolongs the depolarization phase of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release. In demyelinated axons, this prolongation of the action potential helps to overcome the current leak and restores nerve impulse conduction.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound at the neuronal level.
References
- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Navigating the Neuroactive Potential of Aminopyridines: A Technical Guide to the Biological Activity of 4-Aminopyridine and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminopyridin-2-yl)methanol is a derivative of 4-aminopyridine (4-AP), a compound extensively studied for its neurological effects. While specific research on the 2-methanol derivative is limited, the biological activities of the parent compound, 4-aminopyridine, and its isomer, (4-aminopyridin-3-yl)methanol, offer significant insights into the potential pharmacological profile of this chemical class. 4-aminopyridine, also known as fampridine, is a well-established potassium channel blocker approved for the symptomatic treatment of walking disability in multiple sclerosis (MS) patients.[1][2] Its mechanism of action, involving the blockade of voltage-gated potassium channels, leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated axons.[3][4][5] This guide provides a comprehensive overview of the known biological activities, experimental protocols, and quantitative data related to 4-aminopyridine and its derivatives, serving as a foundational resource for further research and development in this area.
Core Biological Activity: Potassium Channel Blockade
The primary mechanism of action for 4-aminopyridine and its active derivatives is the blockade of voltage-gated potassium (K+) channels in neurons.[1][3] This activity is central to its therapeutic effects.
Signaling Pathway of Potassium Channel Blockade
The following diagram illustrates the signaling cascade initiated by the blockade of potassium channels by 4-aminopyridine.
Secondary Biological Activities
Beyond potassium channel blockade, research has revealed other biological activities of 4-aminopyridine and its derivatives.
Cholinesterase Inhibition
Certain derivatives of 4-aminopyridine have been shown to exhibit anticholinesterase activity, suggesting a potential role in cognitive enhancement.[6]
-
Mechanism: These compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the synaptic cleft, potentially improving cognitive functions like learning and memory.[6]
-
Kinetics: One study found that a derivative of 4-aminopyridine exhibited non-competitive inhibition of AChE and competitive inhibition of BChE.[6]
Inhibition of Lysosomal Channel TMEM175
4-Aminopyridine has been identified as an inhibitor of the lysosomal cation channel TMEM175.[7] Mutations in TMEM175 are associated with an increased risk of Parkinson's disease. The structure of 4-AP bound to TMEM175 shows it binding within the ion conduction pathway, physically occluding the channel.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for 4-aminopyridine and its derivatives from various studies.
Table 1: Pharmacokinetic Parameters of 4-Aminopyridine
| Parameter | Value | Species | Route | Reference |
| Peak Plasma Time | 16-17 min | Guinea Pig | i.m. | [3] |
| Elimination Half-life | 65-71 min | Guinea Pig | i.m. | [3] |
| Elimination Half-life | 125 ± 23 min | Dog | i.v. | [8] |
| Volume of Distribution | 2517 ± 363 ml/kg | Dog | i.v. | [8] |
| Total Clearance | 21 ± 4 ml/kg/min | Dog | i.v. | [8] |
Table 2: In Vitro Inhibitory Activity of 4-Aminopyridine Derivatives
| Compound | Target | IC50 | Notes | Reference |
| 4APMb | Acetylcholinesterase | Not specified, but showed maximum activity compared to donepezil | Non-competitive inhibition | [6] |
| 4APMb | Butyrylcholinesterase | Not specified | Competitive inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols based on the cited literature.
In Vitro Cholinesterase Inhibition Assay
This protocol is based on the methodologies described for evaluating 4-aminopyridine derivatives as cholinesterase inhibitors.[6]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (4-aminopyridine derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of the test compound or a reference inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and DTNB to each well.
-
Monitor the change in absorbance over time at 412 nm using a microplate reader. The color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Axonal Conduction Measurement in an Animal Model of MS
This protocol is based on the study of (4-aminopyridin-3-yl)methanol in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[4][5]
Materials:
-
EAE-induced mice
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection microscope and tools
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
(4-aminopyridin-3-yl)methanol
Procedure:
-
Humanely euthanize an EAE-induced mouse and dissect the spinal cord.
-
Isolate a strip of dorsal column white matter and place it in a recording chamber perfused with aCSF.
-
Position stimulating and recording electrodes at a set distance apart on the tissue.
-
Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.
-
Introduce (4-aminopyridin-3-yl)methanol into the aCSF at a specific concentration.
-
Continuously record CAPs to observe any changes in amplitude and latency, which would indicate restored axonal conduction.
-
Wash out the compound with fresh aCSF to determine the reversibility of the effect.
Conclusion
While direct biological data for this compound remains to be elucidated, the extensive research on its parent compound, 4-aminopyridine, and the isomer (4-aminopyridin-3-yl)methanol, provides a strong foundation for predicting its potential activities. The primary mechanism is likely to be potassium channel blockade, with the potential for other activities such as cholinesterase inhibition. The provided data and protocols offer a valuable starting point for researchers and drug developers interested in exploring the therapeutic potential of this class of aminopyridine derivatives. Further investigation into the specific structure-activity relationships of the methanol substitution at the 2-position is warranted to fully characterize its pharmacological profile.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (4-Aminopyridin-2-yl)methanol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing (4-Aminopyridin-2-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile functionality of the aminopyridine scaffold. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
This compound and its analogues are important building blocks in the synthesis of various biologically active molecules. The presence of the amino group at the 4-position and the methanol group at the 2-position of the pyridine ring offers multiple points for further functionalization, making them valuable intermediates in the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic strategy starting from commercially available precursors.
Retrosynthetic Analysis and Synthetic Strategy
A plausible and efficient synthetic approach for this compound (3) involves a two-step process commencing with the synthesis of the key intermediate, 4-aminopyridine-2-carboxylic acid (2), followed by its selective reduction.
Logical Relationship of the Synthetic Pathway
Caption: Retrosynthetic analysis of this compound.
This strategy is advantageous as it utilizes a commercially available, albeit substituted, pyridine derivative and employs a robust dehalogenation reaction followed by a selective reduction of the carboxylic acid functional group.
Experimental Protocols
Synthesis of 4-Aminopyridine-2-carboxylic acid (2)
The initial step involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1) to remove the chlorine atoms, yielding 4-aminopyridine-2-carboxylic acid (2).
Experimental Workflow for the Synthesis of Intermediate (2)
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Detailed Protocol:
A thick suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram, 8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a pressure vessel. The vessel is purged twice with hydrogen gas and then pressurized to 45 PSI with hydrogen. The reaction mixture is stirred at 40°C for 4 hours, after which the temperature is increased to 70°C and maintained for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is then acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which induces the precipitation of the product. The solid is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 241.45 | 8 g | 33 |
| 10% Pd/C | - | 1.2 g | - |
| Lithium Hydroxide (in 44 mL water) | 23.95 | 4.4 g | 184 |
| Concentrated HCl | 36.46 | ~3.5 mL | - |
| Product | Molar Mass ( g/mol ) | Yield | Purity |
| 4-Aminopyridine-2-carboxylic acid | 138.12 | 4.6 g (99%) | Not specified |
Synthesis of this compound (3)
The final step is the selective reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid (2) to a primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation as it selectively reduces carboxylic acids in the presence of other functional groups, such as the amino group on the pyridine ring.
Signaling Pathway for the Reduction Step
Caption: Key components in the reduction of the carboxylic acid.
Detailed Protocol:
To a solution of 4-aminopyridine-2-carboxylic acid (2) (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), borane-THF complex (1 M solution in THF, 30 mL, 30 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol (10 mL) at 0°C. The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 20 mL) to remove boric acid esters. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminopyridine-2-carboxylic acid | 138.12 | 1.38 g | 10 |
| Borane-THF complex (1M) | - | 30 mL | 30 |
| Anhydrous THF | - | 50 mL | - |
| Methanol | 32.04 | 10 mL (quench) | - |
| Product | Molar Mass ( g/mol ) | Yield | Purity |
| This compound | 124.14 | Not specified | >95% (typical) |
Characterization of this compound (3)
The final product can be characterized by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Solid |
| Melting Point | 114-115 °C |
| Boiling Point | 271.7 °C at 760 mmHg |
| Storage | 4°C, protect from light, stored under nitrogen |
-
¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the methanol group, a broad singlet for the amino protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methylene group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This technical guide provides a viable and detailed synthetic route for the preparation of this compound, a key intermediate for the development of novel chemical entities in drug discovery. The outlined protocols are based on established chemical transformations and offer a practical approach for researchers in the field. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity on a larger scale.
A Technical Guide to the Spectroscopic Data of (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of predicted spectroscopic data for the compound (4-Aminopyridin-2-yl)methanol. Due to a lack of available experimental data in peer-reviewed literature, this document presents computationally predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Additionally, generalized experimental protocols for obtaining such data for aminopyridine derivatives are detailed to guide researchers in their own analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.90 | d | H-6 |
| ~6.60 | d | H-5 |
| ~6.50 | s | H-3 |
| ~5.50 | br s | NH₂ |
| ~4.60 | s | CH₂ |
| ~5.00 | t | OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C-2 |
| ~152.0 | C-4 |
| ~150.0 | C-6 |
| ~108.0 | C-5 |
| ~105.0 | C-3 |
| ~64.0 | CH₂ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | O-H Stretch |
| 3350-3150 | Medium | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1640-1590 | Strong | N-H Scissoring, C=C Stretch |
| 1550-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1300-1200 | Medium | C-N Stretch |
| 1100-1000 | Strong | C-O Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 124.06 | High | [M]⁺ (Molecular Ion) |
| 107.06 | Medium | [M-NH₃]⁺ |
| 95.05 | High | [M-CHO]⁺ |
| 78.05 | Medium | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique.[1] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] The spectrum is then recorded. Alternatively, the thin solid film method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is then obtained from this film.[2]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[3] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[4]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: NMR spectroscopy workflow.
Caption: IR spectroscopy (ATR) workflow.
References
(4-Aminopyridin-2-yl)methanol: A Technical Guide to an Under-Explored Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Aminopyridin-2-yl)methanol is a pyridine derivative with a notable lack of comprehensive biological data in publicly available scientific literature. This stands in stark contrast to its well-characterized isomers, 4-aminopyridine (4-AP) and 4-aminopyridine-3-methanol, both of which are known potassium channel blockers with significant therapeutic interest. The structural similarity of this compound to these compounds suggests a strong potential for analogous, yet distinct, pharmacological activity. This document provides a detailed overview of the limited available information for this compound, a comparative analysis with its key isomers, and a proposed research framework to unlock its potential.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a methanol group at the 2-position. Currently, its presence in scientific literature is primarily confined to chemical supplier databases and patent filings concerning its synthesis. There is a significant absence of published research detailing its biological effects, mechanism of action, or potential therapeutic applications.
The Isomeric Context: A Foundation for Potential Activity
The therapeutic potential of this compound can be inferred from the activities of its isomers.
4-Aminopyridine (4-AP)
4-Aminopyridine is a widely recognized potassium channel blocker. By inhibiting voltage-gated potassium channels, it prolongs the action potential of neurons, leading to an increased influx of calcium at presynaptic terminals and enhanced neurotransmitter release. This mechanism has been leveraged for therapeutic benefit in several neurological conditions.
Established Research Applications of 4-Aminopyridine:
-
Multiple Sclerosis (MS): Marketed as dalfampridine, it is an FDA-approved treatment for improving walking ability in MS patients.[1]
-
Spinal Cord Injury: It has been investigated for its capacity to improve motor function following injury.
-
Lambert-Eaton Myasthenic Syndrome: It can enhance muscle strength by increasing the release of acetylcholine.
-
Cognitive Enhancement: Its potential to modulate cholinergic neurotransmission has led to research in cognitive disorders.[2]
4-Aminopyridine-3-methanol
A more recently studied isomer, 4-aminopyridine-3-methanol, also functions as a potassium channel blocker. Preclinical studies have suggested it may possess greater potency and a potentially improved safety profile when compared to 4-AP.
Emerging Research Applications of 4-Aminopyridine-3-methanol:
-
Neurotrauma and Neurodegeneration: It has demonstrated the ability to restore axonal conduction in animal models of both spinal cord injury and multiple sclerosis, highlighting its neurorestorative potential.[3][4][5][6]
Comparative Data of Aminopyridine Methanol Isomers
The distinct biological profiles of these isomers are a direct result of the varied substitution patterns on the pyridine core. A comparative summary underscores the knowledge gap for this compound.
| Compound | Chemical Structure (Substitution Pattern) | Summary of Known Research Applications |
| This compound | Amino group at position 4, Methanol group at position 2. | Largely uncharacterized. Its potential as a modulator of neuronal function is inferred from the activity of its isomers. |
| 4-Aminopyridine (4-AP) | Amino group at position 4. | A well-established potassium channel blocker used for symptomatic treatment in multiple sclerosis and investigated in other neurological conditions.[1][2][7] |
| 4-Aminopyridine-3-methanol | Amino group at position 4, Methanol group at position 3. | An emerging potassium channel blocker with demonstrated efficacy in preclinical models of spinal cord injury and multiple sclerosis, possibly with higher potency than 4-AP.[3][4][5][6] |
Proposed Research Workflow for this compound
To systematically evaluate the potential of this compound, a structured, multi-phase research approach is recommended. The following workflow provides a logical progression from initial characterization to in vivo validation.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
An In-depth Technical Guide to the Safe Handling of (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and relevant technical data for (4-Aminopyridin-2-yl)methanol. The information herein is intended to support laboratory research and drug development activities by promoting safe practices and ensuring the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a substituted aminopyridine. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the safe storage, handling, and use of the compound in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 100114-58-7[1] | 1354940-95-6[2] |
| Molecular Formula | C₆H₈N₂O[1] | C₆H₉ClN₂O[2] |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol [2] |
| Appearance | Solid[3] | Data not available |
| Melting Point | 114-115 °C[1][3] | Data not available |
| Boiling Point | 271.7 °C at 760 mmHg[1][3] | Data not available |
| Purity | Typically ≥95%[1][3] | Typically ≥95%[2] |
| Storage Temperature | 4°C, protect from light, stored under nitrogen[3] | Sealed in dry, 2-8°C[2] |
Hazard Identification and Safety Precautions
This compound and its derivatives are classified as hazardous materials. The primary hazards are summarized in Table 2. Adherence to the safety precautions outlined is mandatory to minimize risk.
Table 2: Hazard Identification for this compound
| Hazard | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Experimental Protocols
The following are generalized experimental protocols for the handling, purification, and analysis of this compound. These should be adapted to specific experimental needs and performed by qualified personnel.
General Handling and Dispensing
This workflow outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.
Caption: General workflow for handling and dispensing this compound.
Illustrative Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The specific mobile phase will need to be optimized based on the crude product mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Quality Control by High-Performance Liquid Chromatography (HPLC)
The following is an example of an HPLC method that could be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
Table 3: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
In case of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Caption: Emergency spill response workflow for this compound.
Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not extensively documented, the broader class of aminopyridines are well-characterized as potassium channel blockers.[4] The parent compound, 4-aminopyridine, is used to improve walking in patients with multiple sclerosis.[5] It is believed to act by blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at neuromuscular junctions.
The following diagram illustrates the general mechanism of action for aminopyridines as potassium channel blockers.
Caption: General mechanism of aminopyridines as potassium channel blockers.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. It should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[3] The hydrochloride salt should be stored sealed in a dry environment at 2-8°C.[2]
Disposal Considerations
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment by qualified professionals. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.
References
- 1. This compound | 100114-58-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound hydrochloride | 1354940-95-6 | EEC94095 [biosynth.com]
- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4-Aminopyridin-2-yl)methanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminopyridin-2-yl)methanol is a pyridine derivative of interest in chemical synthesis and research. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the available data on the stability and storage of this compound and its hydrochloride salt. Due to the limited public data on this specific molecule, this guide also draws upon stability data from the closely related compound, 4-aminopyridine, and outlines general protocols for stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. This approach provides a framework for researchers to handle, store, and evaluate the stability of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for developing appropriate analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 100114-58-7 |
| Appearance | Solid |
| Melting Point | 114-115 °C |
| Boiling Point | 271.7 °C at 760 mmHg |
| Purity | Typically ≥95% |
Recommended Storage and Handling
Proper storage and handling are critical for maintaining the stability and purity of this compound. The following recommendations are based on information from various chemical suppliers.
Table 2: Recommended Storage and Handling Conditions for this compound and its Hydrochloride Salt
| Condition | Recommendation |
| Temperature | Refrigerate at 2-8°C or 4°C[1][2]. Some suppliers offer cold-chain transportation[3]. |
| Atmosphere | Store in a tightly closed container[4]. For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended. |
| Moisture | Keep in a dry, well-ventilated place[2][4]. The compound is potentially hygroscopic. |
| Light | Protect from light. |
| General Handling | Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5]. |
Stability Profile
Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, insights can be drawn from studies on the structurally similar compound, 4-aminopyridine, and general knowledge of the stability of pyridine derivatives.
Solid-State Stability
When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), this compound is expected to be stable in its solid form. Studies on 4-aminopyridine capsules have demonstrated excellent chemical stability for extended periods when stored at room temperature and protected from light[4]. Specifically, 10-mg capsules of 4-aminopyridine were stable for at least 365 days under these conditions[4]. Another study showed that 5-mg capsules of 4-aminopyridine were stable for 6 months when refrigerated or at room temperature, and for 1 month at 37°C, with no significant degradation observed[1].
Solution Stability
The stability of this compound in solution is expected to be dependent on the solvent, pH, and storage conditions. Aminopyridine derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and when exposed to light or oxidizing agents. It is recommended that solutions are prepared fresh for use. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
Degradation Pathways
Pyridine and its derivatives can undergo degradation through several pathways, including photochemical transformations, oxidation, and hydrolysis[6]. The amino and hydroxyl functional groups in this compound may be susceptible to oxidation. The pyridine ring itself can be subject to photochemical degradation.
Experimental Protocols for Stability Assessment
To obtain specific stability data for this compound, it is necessary to conduct forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways[7][8]. The following are general protocols that can be adapted for this purpose.
Forced Degradation (Stress Testing) Protocol
A general workflow for conducting forced degradation studies is illustrated in the diagram below.
Figure 1. General Workflow for Forced Degradation Studies
4.1.1. Hydrolytic Degradation
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature.
4.1.2. Oxidative Degradation
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
4.1.3. Thermal Degradation
-
Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.
4.1.4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.
-
Method Development: A reverse-phase HPLC method using a C18 column is a common starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) should be optimized to achieve good separation of all peaks.
-
Detection: UV detection is suitable for pyridine derivatives. The detection wavelength should be chosen based on the UV spectrum of this compound.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
-
Characterization of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can be used to identify the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation[9].
Logical Framework for Stability Assessment
The following diagram outlines the logical steps for assessing the stability of this compound, from initial characterization to the establishment of storage conditions.
Figure 2. Logical Framework for Stability Assessment
Conclusion
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1354940-95-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Aminopyridine-based Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of aminopyridine-based compounds, specifically 4-Aminopyridine (4-AP) and its derivative, (4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH), as potent blockers of voltage-gated potassium (Kv) channels. While the initial query specified (4-Aminopyridin-2-yl)methanol, the available scientific literature predominantly focuses on the pharmacological actions of 4-AP and 4-AP-3-MeOH. These compounds are invaluable research tools for studying the physiological roles of Kv channels and hold therapeutic potential for conditions involving compromised neuronal conduction, such as multiple sclerosis.[1][2]
4-Aminopyridine and its derivatives function by physically occluding the pore of voltage-gated potassium channels, thereby inhibiting the outward flow of potassium ions that is crucial for the repolarization phase of the action potential.[3][4][5] This blockade leads to a prolongation of the action potential duration, an increase in neurotransmitter release at synaptic terminals, and the restoration of conduction in demyelinated axons.[1][3] 4-AP-3-MeOH has been reported to be approximately ten times more potent than 4-AP in restoring axonal conduction.[6]
Data Presentation: Inhibitory Potency
The inhibitory effects of 4-Aminopyridine and the effective concentrations of its derivative are summarized below. This data is critical for designing experiments and understanding the therapeutic window of these compounds.
| Compound | Target Channel(s) | IC50 Value | Cell Type / System | Key Findings |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 µM | CHO cells | Non-selective voltage-dependent K+ channel blocker.[7][8] |
| Kv1.2 | 230 µM | CHO cells | Non-selective voltage-dependent K+ channel blocker.[7][8] | |
| (4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH) | Fast potassium channels | 0.01 - 0.1 µM (effective concentration) | Injured spinal cord | Restores axonal conduction at lower concentrations than 4-AP and without altering axonal electrophysiological properties.[1][6] |
Signaling Pathway and Mechanism of Action
Voltage-gated potassium channels are integral membrane proteins that play a critical role in shaping the action potential in excitable cells like neurons.[9][10] During the repolarization phase of an action potential, these channels open in response to membrane depolarization, allowing potassium ions to flow out of the cell. This efflux of positive charge returns the membrane potential to its resting state.[5]
In conditions such as multiple sclerosis, demyelination of axons exposes the underlying potassium channels, leading to an excessive potassium ion leakage. This leakage hyperpolarizes the membrane and shunts the axonal current, causing conduction failure.
Aminopyridine-based blockers counteract this by physically obstructing the channel pore. This inhibition of potassium efflux broadens the action potential, allowing for a greater influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, thereby restoring synaptic transmission. In demyelinated axons, the prolonged depolarization helps to overcome the current shunt, allowing the action potential to propagate along the nerve fiber.
Experimental Protocols
Protocol 1: Determination of IC50 using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to determine the half-maximal inhibitory concentration (IC50) of a test compound on specific voltage-gated potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell line stably expressing the target Kv channel.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Test compound stock solution (e.g., in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Potassium Current Recording:
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.
-
Record the baseline potassium currents in the absence of the test compound.
-
-
Compound Application: Perfuse the cell with the external solution containing increasing concentrations of the test compound. Allow the effect to reach a steady state at each concentration before recording.
-
Data Analysis:
-
Measure the peak potassium current amplitude at a specific depolarizing step for each concentration of the test compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Thallium Flux Assay for High-Throughput Screening
The thallium flux assay is a fluorescence-based method suitable for high-throughput screening of potassium channel blockers.[11] Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye.
Materials:
-
Cell line stably expressing the target Kv channel.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Stimulus buffer containing Tl+.
-
Test compounds in a multi-well plate format.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate.
-
Dye Loading: Incubate the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Add the test compounds to the wells and incubate.
-
Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader to add the Tl+-containing stimulus buffer and simultaneously measure the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence is proportional to the influx of Tl+. A decrease in the fluorescence signal in the presence of a test compound indicates blockage of the potassium channel. Calculate the percent inhibition for each compound.
Conclusion
This compound and its isomers, particularly 4-AP and 4-AP-3-MeOH, are powerful tools for investigating the function of voltage-gated potassium channels. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in their studies. Accurate determination of their inhibitory potency and understanding their mechanism of action are crucial for both basic research and the development of novel therapeutic strategies targeting potassium channels.
References
- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated K+ Channels [ks.uiuc.edu]
- 6. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated potassium channels (K<sub>v</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
Application of 4-Aminopyridine and Its Derivatives in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system characterized by inflammation, demyelination, and subsequent axonal damage.[1] This pathology disrupts the conduction of action potentials along axons, leading to a variety of neurological symptoms, including motor and visual impairments.[1][2] A key therapeutic strategy for symptomatic treatment involves the use of potassium channel blockers to improve nerve impulse conduction in demyelinated axons.[3][4] 4-Aminopyridine (4-AP), also known as dalfampridine, is a prominent compound in this class.[2][3] This document provides detailed application notes and protocols for the use of 4-aminopyridine and its derivative, 4-aminopyridine-3-methanol, in preclinical models of multiple sclerosis, primarily focusing on the Experimental Autoimmune Encephalomyelitis (EAE) model. While the initial query specified (4-Aminopyridin-2-yl)methanol, the relevant and researched compound in this context is 4-aminopyridine and its derivatives like 4-aminopyridine-3-methanol.
Mechanism of Action
In demyelinated axons, the exposure of voltage-gated potassium channels in the paranodal and internodal regions leads to an increased potassium efflux.[4][5][6] This excessive outward current can shorten the action potential duration and amplitude, leading to conduction failure.[2][4] 4-Aminopyridine acts as a broad-spectrum blocker of these voltage-gated potassium channels.[2][4][7] By inhibiting these channels, 4-AP prolongs the duration of the action potential, allowing for more effective propagation of the nerve impulse across the demyelinated segment, thereby restoring neurological function.[2][4] Beyond symptomatic improvement, recent studies suggest that 4-AP may also have neuroprotective effects by stabilizing myelin and oligodendrocytes.[8][9]
Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of 4-aminopyridine and its derivatives has been quantified in various studies, demonstrating improvements in motor function and neuroprotection.
| Study Type | Model/Patient Population | Compound | Key Quantitative Findings | Reference |
| Preclinical | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 4-Aminopyridine | Attenuated clinical score and degeneration of inner retinal layers. | [8] |
| EAE in mice | 4-Aminopyridine | Improved mobility as assessed by footprint and rotarod analysis. | [10] | |
| Ex vivo EAE mouse spinal cord | 4-Aminopyridine-3-Methanol | Significantly increased axonal conduction. Lowest effective concentration between 0.01 µM and 0.1 µM. | [6][11] | |
| Clinical | Multiple Sclerosis Patients | 4-Aminopyridine (sustained release) | ~25% increase in walking speed in approximately 40% of patients. | [1] |
| Multiple Sclerosis Patients | 4-Aminopyridine (sustained release) | Timed gait improved in 9 out of 10 subjects (p = 0.02) in a crossover trial. | [12] | |
| Multiple Sclerosis Patients | 4-Aminopyridine | 76% of patients showed clinically important motor and visual improvements compared to 33% in the placebo group. | [13] | |
| Multiple Sclerosis Patients | 4-Aminopyridine | A grand mal seizure occurred at a serum level of 104 ng/ml, highlighting the narrow therapeutic window. | [14] | |
| Multiple Sclerosis Patients | 4-Aminopyridine | Intravenous administration of 7-35 mg resulted in mild to marked improvement in 10 of 12 patients. | [15] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.[16][17]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)[18]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)[10][18]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[18][19]
-
Pertussis toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (18G and 25G)[18]
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG₃₅₋₅₅ peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG₃₅₋₅₅ solution with an equal volume of CFA.
-
Emulsify by repeatedly drawing up and expelling the mixture through a glass syringe with an 18G needle until a thick, stable emulsion is formed.[18]
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTx intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTx facilitates the entry of immune cells into the CNS.[19]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
-
-
Compound Administration:
-
4-Aminopyridine or its derivatives can be administered prophylactically (before disease onset) or therapeutically (after disease onset) via oral gavage, i.p. injection, or in drinking water, depending on the study design.[10]
-
Caption: Workflow for EAE Induction and Treatment.
Protocol 2: Ex Vivo Assessment of Axonal Conduction
This protocol is used to directly measure the effect of compounds on the conduction properties of spinal cord axons from EAE-afflicted animals.[6]
Materials:
-
Spinal cord from an EAE mouse
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection microscope and tools
-
Suction electrodes for stimulation and recording
-
Amplifier and data acquisition system
-
4-Aminopyridine-3-Methanol or other test compounds
Procedure:
-
Tissue Preparation:
-
Euthanize an EAE mouse at the peak of the disease.
-
Carefully dissect the spinal cord and place it in chilled, oxygenated aCSF.
-
Isolate the dorsal column as a strip for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Transfer the dorsal column strip to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Place the tissue on stimulating and recording suction electrodes.
-
Record the baseline compound action potentials (CAPs) by delivering a supramaximal stimulus.
-
-
Compound Application:
-
Data Analysis:
-
Continuously record the CAPs after compound application.
-
Measure the amplitude and area of the CAPs to quantify the restoration of axonal conduction. A significant increase in these parameters indicates a positive effect of the compound.[6]
-
Conclusion
4-Aminopyridine and its derivatives are valuable tools for the symptomatic treatment of multiple sclerosis. Their primary mechanism of restoring axonal conduction in demyelinated nerves is well-established and can be effectively studied using the EAE animal model. The provided protocols offer a framework for inducing EAE and assessing the electrophysiological effects of these compounds. The quantitative data summarized herein underscores the potential of potassium channel blockers to improve motor function in MS patients, although the narrow therapeutic window necessitates careful dose management. Future research may continue to explore more potent and safer derivatives of 4-aminopyridine for the management of multiple sclerosis.
References
- 1. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dalfampridine? [synapse.patsnap.com]
- 6. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of sustained-release 4-aminopyridine for symptomatic treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopyridine in multiple sclerosis: prolonged administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyridine improves clinical signs in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. transpharmation.com [transpharmation.com]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol and its Analogs in Restoring Axonal Conduction
Introduction
Demyelinating neurological disorders, such as multiple sclerosis (MS) and spinal cord injury, are characterized by the loss of the myelin sheath surrounding axons, leading to impaired nerve impulse conduction and subsequent neurological deficits.[1][2] One of the key pathological consequences of demyelination is the exposure of voltage-gated potassium (Kv) channels, which are normally concealed under the myelin sheath in the juxtaparanodal regions of myelinated axons.[2][3] The subsequent potassium efflux through these exposed channels leads to hyperpolarization and prevents the generation of action potentials, causing conduction block.[1][2]
Aminopyridine derivatives, most notably 4-Aminopyridine (also known as dalfampridine), have emerged as a therapeutic strategy to counteract this conduction block.[3][4] These compounds act as potassium channel blockers, enhancing signal transduction in demyelinated axons.[3] This document provides an overview of the application and study of aminopyridine derivatives, with a focus on protocols relevant to investigating their efficacy in restoring axonal conduction.
Mechanism of Action
The primary mechanism of action for aminopyridines in restoring axonal conduction in demyelinated neurons is the blockade of voltage-gated potassium channels.[1][3][4] In healthy myelinated axons, the action potential "jumps" between the nodes of Ranvier, where voltage-gated sodium channels are concentrated. Potassium channels, such as Kv1.1 and Kv1.2, are located in the juxtaparanodal regions, covered by the myelin sheath.[3]
Following demyelination, these potassium channels become exposed along the demyelinated axonal segment.[3] The resulting potassium ion efflux short-circuits the axonal membrane, preventing the action potential from propagating across the demyelinated region. By blocking these exposed potassium channels, aminopyridine derivatives reduce the repolarizing potassium current, allowing the depolarizing sodium current to be more effective in propagating the action potential.[3] While the primary therapeutic effect is attributed to restoring axonal conduction, evidence also suggests potential neuroprotective and immunomodulatory effects.[3][5]
Quantitative Data Summary
The following table summarizes the comparative efficacy of 4-AP and its derivative, 4-AP-3-MeOH, in restoring axonal conduction based on preclinical studies.
| Compound | Model | Effective Concentration | Potency Comparison | Key Findings | Reference |
| 4-Aminopyridine (4-AP) | Compression-injured spinal cord | 0.1 µM - 1 µM | - | Restores impulse conduction. | [2] |
| 4-Aminopyridine-3-methanol (4-AP-3-MeOH) | Stretched spinal cord white matter | 0.01 µM - 0.1 µM | 10 times more potent than 4-AP | Restores axonal conduction without altering electrophysiological properties. | [2][6] |
| 4-AP-3-MeOH | EAE mouse spinal cord (ex vivo) | 100 µM | - | Significantly increases axonal conduction. | [1][7] |
Experimental Protocols
Protocol 1: Ex Vivo Spinal Cord White Matter Preparation and Electrophysiology
This protocol is adapted from studies investigating the effects of aminopyridine derivatives on axonal conduction in injured spinal cord tissue.[2][6]
Objective: To assess the ability of a test compound to restore compound action potentials (CAPs) in an ex vivo model of spinal cord injury.
Materials:
-
Adult guinea pig or mouse
-
Krebs' solution (composition in mM: 124 NaCl, 2 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, 10 dextrose), bubbled with 95% O2 / 5% CO2
-
Dissection microscope
-
Custom-made recording chamber with stimulating and recording electrodes
-
A/D converter and data acquisition software
-
Test compound (e.g., 4-AP-3-MeOH) stock solution
Procedure:
-
Tissue Dissection:
-
Anesthetize and euthanize the animal according to approved animal care and use committee protocols.
-
Perform a laminectomy to expose the spinal cord.
-
Carefully dissect a segment of the spinal cord and place it in ice-cold, oxygenated Krebs' solution.
-
Isolate a strip of dorsal white matter.
-
-
Experimental Setup:
-
Transfer the isolated white matter strip to the recording chamber, continuously perfused with oxygenated Krebs' solution at 37°C.
-
Position the tissue so that the stimulating electrodes are at one end and the recording electrodes are at the other.
-
-
Induction of Injury (e.g., Stretch Injury):
-
Secure one end of the white matter strip and apply a defined stretch to the other end to induce a consistent level of injury, resulting in a significant reduction of the CAP amplitude.
-
-
Electrophysiological Recording:
-
Deliver supramaximal electrical stimuli to the rostral end of the tissue strip.
-
Record the compound action potentials (CAPs) from the caudal end.
-
Establish a stable baseline recording of the diminished CAP post-injury.
-
-
Compound Application:
-
Introduce the test compound into the perfusing Krebs' solution at the desired concentration.
-
Continuously record the CAPs to observe any restoration of the signal.
-
Perform a dose-response analysis by applying increasing concentrations of the compound.
-
-
Data Analysis:
-
Measure the amplitude and area of the recorded CAPs before injury, after injury, and after compound application.
-
Express the recovery of the CAP as a percentage of the pre-injury baseline.
-
Protocol 2: Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is based on methods used to characterize the effects of aminopyridine derivatives on specific ion channels.[6]
Objective: To determine the effect of a test compound on voltage-gated potassium currents in individual neurons.
Materials:
-
Adult guinea pig or mouse
-
Enzymes for tissue dissociation (e.g., collagenase, trypsin)
-
Cell culture medium
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compound stock solution
Procedure:
-
Cell Culture Preparation:
-
Dissect dorsal root ganglia (DRG) and place them in an appropriate buffer.
-
Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of neurons.
-
Plate the neurons on coated coverslips and culture for a short period to allow for recovery.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.
-
Perfuse the chamber with extracellular solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a series of voltage steps to elicit voltage-gated potassium currents. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.
-
Record the resulting currents in the absence of the test compound to establish a baseline.
-
-
Compound Application:
-
Apply the test compound to the perfusion system at the desired concentration.
-
After a brief incubation period, repeat the voltage-step protocol to record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the potassium currents at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition at each voltage to determine the blocking effect of the compound.
-
Conclusion
The study of aminopyridine derivatives like 4-AP and 4-AP-3-MeOH provides a valuable framework for investigating the potential of novel compounds such as (4-Aminopyridin-2-yl)methanol in restoring axonal conduction in demyelinating conditions. The protocols outlined above offer robust methods for assessing the efficacy and mechanism of action of such compounds, from the tissue level down to the single-channel level. Further research is warranted to explore the specific properties of the this compound isomer and its potential as a therapeutic agent.
References
- 1. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. The use of 4-aminopyridine (fampridine) in demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Properties of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fluorescent properties of various aminopyridine derivatives, detailing their photophysical characteristics and applications in biological research and drug development. The included protocols offer standardized methods for the synthesis and characterization of these valuable fluorescent probes.
Introduction to Aminopyridine-Based Fluorophores
Aminopyridine derivatives have emerged as a versatile class of fluorophores with significant potential in biomedical research and drug discovery. Their intrinsic fluorescence, coupled with the ability to modulate their photophysical properties through structural modifications, makes them highly valuable as fluorescent probes, labels, and sensors.[1] Unsubstituted 2-aminopyridine itself exhibits a notable quantum yield, highlighting the potential of this scaffold for the development of fluorescent molecules.[1] These compounds are characterized by their high photostability, significant molar absorption coefficients, and useful Stokes shifts, which are all desirable features for fluorescence applications.[2]
The applications of fluorescent aminopyridine derivatives are diverse, ranging from the labeling of biomolecules such as proteins and glycosaminoglycans to their use as sensors for pH and metal ions.[3][4][5] Furthermore, their utility extends to cellular imaging, enabling the visualization of specific cellular components and processes.[6][7]
Photophysical Properties of Selected Aminopyridine Derivatives
The fluorescent properties of aminopyridine derivatives are highly dependent on their substitution patterns. The following tables summarize the key photophysical data for several classes of these compounds.
Table 1: Photophysical Data for Multisubstituted 2-Amino-6-phenylpyridine-3,4-dicarboxylates[8]
| Compound Number | Substituent on 2-Amino Group | Absorption Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 1 | tert-butyl | 270 | 390 | 480 | 0.34 |
| 2 | benzyl | 270 | 390 | 480 | 0.44 |
| 3 | cyclohexyl | 270 | 390 | 480 | 0.31 |
| 5 | tert-butyl (p-tolyl at pos. 6) | 270 | 390 | 485 | 0.27 |
| 6 | tert-butyl (o-tolyl at pos. 6) | 270 | 390 | 485 | 0.32 |
| 7 | tert-butyl (4-bromophenyl at pos. 6) | 270 | 390 | 480 | 0.35 |
| 8 | tert-butyl (octyl at pos. 6) | 258 | 345 | 455 | 0.02 |
| 9 | cyclohexyl (dimethyl ester) | - | - | - | ~0.3 |
| 10 | (2-methoxyethyl) ester | - | - | - | ~0.3 |
| 11 | free amino | 270 | 390 | 480 | 0.01 |
| 12 | carboxylic acid (from hydrolysis of esters) | - | - | - | 0.31 |
| 13 | diol (from reduction of esters) | - | - | 400 | 0.81 |
External standard for quantum yield: 9,10-diphenylanthracene (Φ = 0.95, in cyclohexane). All measurements were performed in ethanol.[8]
Table 2: Solvent Effects on the Fluorescence of 2-Amino-3-cyanopyridine Derivatives[2]
| Solvent | Emission Wavelength Shift (nm) |
| Dimethyl sulfoxide (DMSO) | High wavelength shift |
| Ethanol (EtOH) | Intermediate shift |
| Acetonitrile (CH3CN) | Intermediate shift |
| Chloroform (CHCl3) | Intermediate shift |
| N,N-dimethylformamide (DMF) | Intermediate shift |
| Ethyl acetate (AcOEt) | Intermediate shift |
| Water (H2O) | Intermediate shift |
The study indicates that as solvent polarity increases, a shift to a longer wavelength is observed, with the most significant shift in DMSO. The emission wavelengths for the studied compounds ranged from 350 to 437 nm.[2]
Experimental Protocols
General Synthesis of Multisubstituted Aminopyridines
This protocol is based on a rhodium-catalyzed reaction of vinyl azide with isonitrile, followed by a tandem cyclization with an alkyne.[8]
Materials:
-
Rh-catalyst
-
Vinyl azide derivative
-
Isonitrile derivative
-
Alkyne derivative
-
Appropriate solvents and reagents for purification
Procedure:
-
Combine the vinyl azide, isonitrile, and alkyne in a suitable reaction vessel.
-
Add the Rh-catalyst under an inert atmosphere.
-
Allow the reaction to proceed at the appropriate temperature and for a sufficient duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography on silica gel to obtain the desired multisubstituted aminopyridine.
-
Characterize the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
"Click-and-Probing" with an Azido-Aminopyridine Derivative
This protocol describes the use of a pre-fluorescent azido-aminopyridine probe that becomes fluorescent upon a "click" reaction with an alkyne-modified biomolecule.[8]
Materials:
-
Azido-substituted aminopyridine probe (non-fluorescent)
-
Alkyne-labeled protein (e.g., BSA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the alkyne-labeled protein in PBS.
-
Add the azido-aminopyridine probe to the protein solution.
-
Initiate the click reaction by adding freshly prepared solutions of CuSO4 and sodium ascorbate.
-
Incubate the reaction mixture at room temperature.
-
Monitor the increase in fluorescence over time using a spectrofluorometer. The formation of the triazole product results in the "turn-on" of fluorescence.[8]
Determination of Relative Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield of an aminopyridine derivative using a known standard.[9][10]
Materials:
-
FS5 Spectrofluorometer or equivalent
-
Cuvettes
-
Aminopyridine derivative solution of unknown quantum yield
-
Quantum yield standard solution (e.g., Quinine bisulfate in 1M H2SO4, Φ = 0.54)
-
Solvent (e.g., 1M H2SO4)
Procedure:
-
Prepare a series of five dilutions for both the aminopyridine sample and the quantum yield standard in the chosen solvent.
-
Measure the absorbance of all solutions at the excitation wavelength. Ensure the absorbance is below 0.1 to prevent inner filter effects.[9]
-
Acquire the fluorescence emission spectra for all solutions using the spectrofluorometer. Use the same excitation wavelength, excitation and emission bandwidths, and integration time for all measurements.[9]
-
Integrate the area under the emission curves for each spectrum.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and the reference, respectively. (If the same solvent is used, the refractive index term cancels out).[9]
-
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used to calculate the quantum yield of the sample.
Applications in Drug Development and Research
The unique fluorescent properties of aminopyridine derivatives make them powerful tools in various stages of drug development and fundamental research.
-
High-Throughput Screening (HTS): Fluorescent aminopyridine-based probes can be designed to report on enzyme activity or receptor binding, enabling rapid screening of large compound libraries.
-
Cellular Imaging: These fluorophores can be used to label specific subcellular compartments or to visualize the localization and trafficking of drug candidates within living cells.[6][7]
-
Sensing and Diagnostics: Aminopyridine derivatives have been developed as sensors for biologically relevant analytes such as pH and metal ions (e.g., Fe³⁺), which are important in various physiological and pathological processes.[3][4]
-
Biomolecule Labeling: The ability to covalently attach aminopyridine fluorophores to proteins, nucleic acids, and glycans allows for their sensitive detection and quantification in various assays.[2][5]
The continued development of novel aminopyridine derivatives with tailored fluorescent properties will undoubtedly expand their applications in understanding complex biological systems and in the discovery of new therapeutic agents.
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Aminopyridine Derivatives in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for 4-aminopyridine (4-AP) and its derivatives in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds for neurological injuries and diseases.
Introduction to 4-Aminopyridine and its Derivatives
4-Aminopyridine is a potassium (K+) channel blocker that has demonstrated efficacy in restoring nerve conduction in demyelinated axons.[1][2] Its derivatives are being developed to improve therapeutic efficacy and reduce toxicity.[3] These compounds are primarily investigated for their potential to improve function in conditions such as spinal cord injury (SCI) and multiple sclerosis (MS).[1][4] The primary mechanism of action involves the blockade of voltage-gated potassium channels, which leads to a prolongation of the action potential, enhanced neurotransmitter release, and improved nerve impulse conduction.[1][2]
Dosage and Administration in Animal Models
The appropriate dosage and route of administration of 4-AP and its derivatives are critical for achieving therapeutic effects while minimizing adverse events. The following tables summarize reported dosages and pharmacokinetic parameters in various animal studies.
Table 1: Dosage of 4-Aminopyridine and its Derivatives in Rodent Models
| Animal Model | Compound | Route of Administration | Dosage | Vehicle | Key Findings |
| Rat | 4-Aminopyridine | Intraperitoneal (IP) | 150 µg/kg | Saline | Diagnostic agent to differentiate axonal continuity in nerve injuries.[5] |
| Rat | 4-Aminopyridine | Intravenous (IV) | 1 mg/kg | Saline | Increased somatosensory evoked potentials.[6] |
| Mouse | 4-Aminopyridine | Oral Gavage | 10 µ g/mouse | Water | Improved motor function after sciatic nerve crush injury.[7] |
| Mouse | 4-Aminopyridine | Intraperitoneal (IP) | 10 µ g/mouse | Saline | Improved motor function after sciatic nerve crush injury.[7] |
| Mouse | 3-methoxy-4-aminopyridine | Intravenous (IV) | Not Specified | Not Specified | Rapidly crosses the blood-brain barrier and accumulates in the hippocampus, thalamic nuclei, and cortex.[8] |
Table 2: Dosage of 4-Aminopyridine and its Derivatives in Canine Models
| Animal Model | Compound | Route of Administration | Dosage | Key Findings |
| Dog | 4-Aminopyridine | Systemic (IV) | 0.5 - 1 mg/kg | Improved hindlimb placing and awareness of painful stimuli in chronic spinal cord injury.[9] |
| Dog | 4-Aminopyridine | Oral | ~0.5 - 1 mg/kg | Dose-dependent anxiolytic effects and potential for seizures at higher doses.[10] |
| Dog | 4-Aminopyridine | Intravenous (IV) | 1.0 mg/kg | Antagonized neuromuscular blockade.[11] |
Experimental Protocols
Preparation of 4-Aminopyridine Solutions
Materials:
-
4-Aminopyridine powder (Sigma-Aldrich or equivalent)[5]
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
Protocol:
-
Calculate the required amount of 4-aminopyridine based on the desired concentration and final volume.
-
Aseptically weigh the 4-aminopyridine powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile saline or water to the vial.
-
Vortex the solution until the 4-aminopyridine is completely dissolved.[6]
-
Visually inspect the solution for any particulate matter.
-
The solution is now ready for administration. For derivatives, follow a similar procedure, ensuring the appropriate solvent is used based on the compound's solubility.
Administration via Oral Gavage (Rats and Mice)
Materials:
-
Prepared 4-aminopyridine solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[12]
-
Syringe
Protocol:
-
Gently restrain the animal, ensuring the head and body are in a vertical line to straighten the esophagus.[13]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle.[14][15]
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[13]
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [14]
-
Once the needle is at the predetermined depth, slowly administer the solution.[13]
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.[12]
Administration via Intravenous Injection (Dogs)
Materials:
-
Prepared 4-aminopyridine solution
-
IV catheter of appropriate size
-
Syringe
-
Tape
-
Clippers and antiseptic solution
Protocol:
-
Shave and aseptically prepare the skin over the selected vein (e.g., cephalic vein).[16]
-
Place an IV catheter into the vein.
-
Secure the catheter with tape.[16]
-
Flush the catheter with a small amount of sterile saline to ensure patency.[16]
-
Slowly administer the 4-aminopyridine solution through the catheter. The rate of administration should be determined based on the specific experimental protocol.[17]
-
After administration, flush the catheter again with sterile saline.
-
Monitor the animal for any adverse reactions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of 4-Aminopyridine
The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium channels in nerve cells. This leads to a cascade of events that ultimately enhances nerve signal transmission.
Caption: Mechanism of action of 4-Aminopyridine.
Experimental Workflow for In Vivo Studies
A typical in vivo study to evaluate the efficacy of a 4-aminopyridine derivative involves several key steps, from animal model creation to functional outcome assessment.
References
- 1. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. vet.purdue.edu [vet.purdue.edu]
- 4. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine improves evoked potentials and ambulation in the taiep rat: A model of hypomyelination with atrophy of basal ganglia and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 4-aminopyridine on neurological deficits in chronic cases of traumatic spinal cord injury in dogs: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictors of Response to 4-Aminopyridine in Chronic Canine Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependence of 4-aminopyridine plasma concentrations and electrophysiological effects in dogs : potential relevance to ionic mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. youtube.com [youtube.com]
- 17. research.vt.edu [research.vt.edu]
Application Notes and Protocols for In Vitro Assays Involving (4-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminopyridin-2-yl)methanol is a member of the aminopyridine class of compounds. Its parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the management of multiple sclerosis.[1] Derivatives of aminopyridines and structurally similar aminopyrimidines have demonstrated a broad range of biological activities, including the inhibition of various protein kinases.[2] Given this background, in vitro evaluation of this compound would logically focus on its potential as a potassium channel blocker and a kinase inhibitor.
These application notes provide detailed protocols for representative in vitro assays to characterize the biological activity of this compound. The quantitative data presented in the tables are illustrative and serve as a guide for data presentation.
Kinase Inhibition Assays
Aminopyridine derivatives have been identified as potent inhibitors of several protein kinases, playing roles in cancer and inflammatory diseases.[3][4] Therefore, a primary step in characterizing this compound is to screen it against a panel of kinases.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity of this compound against a selection of relevant kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The results can be summarized as follows:
| Target Kinase | Assay Type | This compound IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| PI3Kδ | TR-FRET | 85 | Idelalisib | 30[3] |
| JAK2 | TR-FRET | 150 | Ruxolitinib | 9[4] |
| CDK9/Cyclin T1 | Luminescence | 210 | Flavopiridol | 50 |
| GSK3β | Luminescence | 350 | CHIR-99021 | 10[5] |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., for PI3Kδ)
This protocol describes a common method for measuring kinase activity and its inhibition.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
Biotinylated substrate (e.g., biotin-PIP2)
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-PIP3)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and reference inhibitor
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 2 µL of PI3Kδ enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 4 µL of a detection mix containing the europium-labeled antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K Signaling Pathway Inhibition.
Caption: TR-FRET Kinase Assay Workflow.
Potassium Channel Inhibition Assays
Based on the known activity of 4-aminopyridine, it is crucial to evaluate this compound for its effects on potassium channels.
Data Presentation: Potassium Channel Inhibitory Activity
The inhibitory potency against specific potassium channel subtypes can be determined.
| Channel Subtype | Assay Type | This compound IC50 (µM) | Reference Blocker | Reference Blocker IC50 (µM) |
| Kv1.3 | Thallium Flux | 15 | 4-Aminopyridine | 100 |
| hERG | Patch-Clamp | > 50 | Astemizole | 0.01 |
Experimental Protocol: Thallium Flux Assay for Potassium Channel Inhibition
This is a high-throughput fluorescence-based assay to screen for potassium channel modulators.[6]
Materials:
-
HEK-293 cells stably expressing the potassium channel of interest (e.g., Kv1.3)
-
Thallium-sensitive fluorescent dye (e.g., Thallos, FluxOR™)[6]
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate and potassium sulfate)
-
This compound and reference blocker
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60-90 minutes at 37°C.[7]
-
-
Compound Addition: Add the diluted this compound, reference blocker, or vehicle control to the wells and incubate for 20-30 minutes at room temperature.[7]
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Begin kinetic fluorescence reading.
-
After a baseline reading, add the stimulus buffer to all wells.
-
Continue to record the fluorescence signal over time.
-
-
Data Analysis: The influx of thallium through open potassium channels causes an increase in fluorescence. Calculate the rate of fluorescence increase or the endpoint fluorescence. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Workflow and Mechanism Diagrams
Caption: Thallium Flux Assay Workflow.
References
- 1. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. moleculardevices.com [moleculardevices.com]
Pharmacological Actions of 4-Aminopyridine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the pharmacological actions of 4-aminopyridine (4-AP) and its derivatives. 4-Aminopyridine, a potassium channel blocker, and its analogs are of significant interest for their therapeutic potential in neurological disorders characterized by demyelination, such as multiple sclerosis. These compounds act by blocking voltage-gated potassium channels, which enhances action potential propagation in demyelinated axons and increases neurotransmitter release at synapses.
Application Notes
4-Aminopyridine and its derivatives are versatile tools in neuroscience research and drug development. Their primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters. In demyelinated neurons, where potassium channels are often exposed and leaky, this action can restore nerve impulse conduction.
Key applications of 4-aminopyridine derivatives include:
-
Restoration of Nerve Conduction: Studying the efficacy of derivatives in restoring compound action potentials in ex vivo models of spinal cord injury.
-
Enhancement of Neuromuscular Transmission: Assessing the ability of these compounds to reverse neuromuscular blockade in preparations like the phrenic nerve-hemidiaphragm model.
-
Characterization of Potassium Channel Subtypes: Utilizing derivatives with varying potencies to probe the function and pharmacology of different Kv channel subtypes.
-
Investigation of Synaptic Plasticity: Examining the effects of enhanced neurotransmitter release on synaptic strength and plasticity.
-
Development of Therapies for Neurological Disorders: Screening for derivatives with improved therapeutic windows and reduced side effects compared to 4-AP for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency of 4-aminopyridine and some of its derivatives from published studies. This data is crucial for comparing the efficacy and selectivity of these compounds.
Table 1: Inhibitory Concentration (IC50) of 4-Aminopyridine and its Metabolites on Voltage-Gated Potassium Channels
| Compound | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.4 IC50 (µM) | Reference |
| 4-Aminopyridine | 242 | 399 | 399 | |
| 3-hydroxy-4-aminopyridine | 7886 | 23652 | 23191 | |
| 3-hydroxy-4-aminopyridine sulfate | >50000 | >50000 | >50000 |
Table 2: Effective Dose (ED50) of 4-Aminopyridine Derivatives for Reversal of Neuromuscular Blockade
| Compound | ED50 (µg/kg) | Animal Model | Reference |
| 4-Aminopyridine (4-AP) | 450 | Rat | |
| 2,4-Diaminopyridine (2,4-DAP) | 140 | Rat | |
| 3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14) | 100 | Rat |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of 4-aminopyridine derivatives.
Caption: Experimental workflow for screening 4-aminopyridine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research questions.
Protocol 1: Assessment of Neuromuscular Transmission using the Mouse Phrenic Nerve-Hemidiaphragm Preparation
Objective: To evaluate the effect of 4-aminopyridine derivatives on neuromuscular transmission and their ability to reverse neuromuscular blockade.
Materials:
-
Krebs-Ringer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose), bubbled with 95% O2 / 5% CO2.
-
4-Aminopyridine derivative stock solution.
-
Neuromuscular blocking agent (e.g., d-tubocurarine).
-
Dissection microscope and tools.
-
Organ bath with stimulating and recording electrodes.
-
Force transducer and data acquisition system.
-
Adult mouse (e.g., C57BL/6).
Procedure:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Euthanize the mouse using a humane and approved method.
-
Rapidly dissect the phrenic nerve and hemidiaphragm.
-
Mount the preparation in an organ bath containing continuously oxygenated Krebs-Ringer solution at 37°C.
-
Attach the central tendon of the diaphragm to a force transducer.
-
Place the phrenic nerve on stimulating electrodes.
-
-
Baseline Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz).
-
Record the isometric twitch contractions for a stable baseline period (e.g., 20-30 minutes).
-
-
Induction of Neuromuscular Blockade (Optional):
-
Introduce a neuromuscular blocking agent (e.g., d-tubocurarine) to the organ bath to achieve a desired level of twitch tension inhibition (e.g., 80-90%).
-
-
Application of 4-Aminopyridine Derivative:
-
Add the 4-aminopyridine derivative to the organ bath in a cumulative or single-dose manner.
-
Record the changes in twitch tension over time. An increase in twitch tension indicates a reversal of the blockade or a direct enhancement of neuromuscular transmission.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the application of the test compound.
-
Express the effect as a percentage of the baseline twitch height or as a percentage reversal of the neuromuscular blockade.
-
If a dose-response curve is generated, calculate the EC50 value.
-
Protocol 2: Evaluation of Axonal Conduction in an Ex Vivo Spinal Cord Injury Model using Double Sucrose Gap Recording
Objective: To assess the ability of 4-aminopyridine derivatives to restore compound action potentials (CAPs) in injured spinal cord white matter.
Materials:
-
Artificial cerebrospinal fluid (aCSF).
-
Isotonic sucrose solution.
-
4-Aminopyridine derivative stock solution.
-
Double sucrose gap recording chamber.
-
Stimulating and recording amplifiers.
-
Data acquisition system.
-
Adult guinea pig or rat.
Procedure:
-
Spinal Cord Preparation:
-
Euthanize the animal and dissect a strip of dorsal white matter from the spinal cord.
-
Transfer the tissue to the double sucrose gap chamber.
-
-
Chamber Setup and Recording:
-
The central compartment of the chamber is perfused with aCSF. The two outer compartments are perfused with isotonic sucrose solution to isolate the central recording area electrically. A fourth compartment contains isotonic KCl for depolarization.
-
One end of the tissue is placed in the stimulating compartment, and the other in the recording compartment.
-
Stimulate the tissue and record the baseline compound action potential (CAP).
-
-
Induction of Injury:
-
Induce a compression or stretch injury to the central portion of the spinal cord strip to reduce the CAP amplitude.
-
-
Application of 4-Aminopyridine Derivative:
-
Perfuse the central compartment with aCSF containing the 4-aminopyridine derivative at various concentrations.
-
Record the CAP at regular intervals to observe any restoration of the signal.
-
-
Data Analysis:
-
Measure the amplitude and area of the CAP before injury, after injury, and after drug application.
-
Calculate the percentage of CAP recovery induced by the derivative.
-
Construct a dose-response curve and determine the EC50.
-
Protocol 3: Characterization of Potassium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and mechanism of action of 4-aminopyridine derivatives on specific voltage-gated potassium channels.
Materials:
-
Cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subtype).
-
External and internal recording solutions.
-
4-Aminopyridine derivative stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation:
-
Plate the cells on coverslips for recording.
-
-
Patch-Clamp Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit potassium currents.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the 4-aminopyridine derivative at different concentrations.
-
Record the potassium currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the derivative.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Analyze changes in current kinetics (e.g., activation, inactivation) to understand the mechanism of block.
-
Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol in Neuromuscular Transmission Studies
Disclaimer: Direct experimental data for (4-Aminopyridin-2-yl)methanol in neuromuscular transmission studies is limited. The following application notes and protocols are based on the well-established effects of its parent compound, 4-Aminopyridine (4-AP), a widely used potassium channel blocker. Researchers should use this information as a starting point and optimize concentrations and protocols for this compound accordingly.
Introduction
This compound is a derivative of 4-Aminopyridine (4-AP). 4-AP is a potent agent for studying and modulating neuromuscular transmission. Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels in the presynaptic nerve terminal. This action prolongs the duration of the action potential, leading to an increased influx of calcium (Ca2+) ions and a subsequent enhancement of acetylcholine (ACh) release into the synaptic cleft.[1][2][3] This property makes it an invaluable tool for investigating synaptic function, potentiation of neurotransmitter release, and for reversing neuromuscular blockade.
Mechanism of Action
The primary mode of action of 4-AP, and presumably this compound, is the blockade of presynaptic voltage-gated K+ channels.[1][4] This inhibition of K+ efflux during an action potential leads to a prolongation of the depolarization phase. The extended depolarization keeps voltage-gated Ca2+ channels open for a longer duration, thereby increasing Ca2+ influx into the nerve terminal.[2] Elevated intracellular Ca2+ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of acetylcholine into the synaptic cleft.[2] This leads to larger end-plate potentials (EPPs) in the postsynaptic muscle fiber, increasing the probability of muscle action potential generation and subsequent muscle contraction.[5]
Quantitative Data Summary
The following tables summarize the reported effects and concentrations of 4-Aminopyridine in various neuromuscular junction preparations. These values should serve as a guide for determining appropriate starting concentrations for this compound.
Table 1: Effective Concentrations of 4-Aminopyridine
| Concentration Range | Effect | Model System | Reference |
| 5 µM (5 x 10-6 M) | 2-fold increase in quantal content of the end-plate potential | Frog neuromuscular junction | [6] |
| 20 - 200 µM | Enhanced evoked transmitter release and amplitude of end-plate potentials | Rat diaphragm neuromuscular junction | [3] |
| 100 µM | 97% enhancement of quantal content of the first EPP | Rat diaphragm neuromuscular junction | [3] |
| 10 - 300 µM | Increased indirectly evoked twitches | Mouse diaphragm | [7] |
| 500 µM (5 x 10-4 M) | Prolonged duration of the nerve terminal action potential | Frog neuromuscular junction | [6] |
Table 2: Electrophysiological Effects of 4-Aminopyridine
| Parameter | Effect | Notes | References |
| End-Plate Potential (EPP) Amplitude | Dose-dependent increase | --- | [5][7] |
| Quantal Content of ACh Release | Increased | --- | [3][7] |
| Miniature End-Plate Potential (mEPP) Amplitude | Minimal to no effect | Indicates a presynaptic site of action. | [2][5] |
| mEPP Frequency | Minimal to no effect in rat; may increase in some frog endplates | --- | [2][5] |
| Nerve Terminal Action Potential Duration | Prolonged at higher concentrations | --- | [6] |
| Repetitive Firing | Can induce repetitive firing in nerve terminals | Observed following a single nerve impulse. | [2][7] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on neuromuscular transmission.
Protocol 1: In Vitro Electrophysiology at the Neuromuscular Junction
This protocol is designed for intracellular recording from a muscle fiber to measure EPPs and mEPPs.
-
Preparation: A common preparation is the phrenic nerve-hemidiaphragm of a mouse or rat, or the sciatic nerve-sartorius muscle of a frog. The tissue is dissected and mounted in a recording chamber continuously perfused with an appropriate physiological saline solution (e.g., Krebs-Ringer solution for mammals, Ringer's solution for amphibians) bubbled with 95% O2 / 5% CO2 and maintained at a physiological temperature.
-
Procedure:
-
Lower the temperature or add a neuromuscular blocking agent (e.g., d-tubocurarine) to the saline to prevent muscle contraction and allow for stable intracellular recordings.
-
Place a stimulating electrode on the motor nerve and a recording microelectrode (filled with 3M KCl) into a muscle fiber near the end-plate region.
-
Record baseline mEPPs (spontaneous release) and EPPs (evoked by nerve stimulation).
-
Prepare a stock solution of this compound in the physiological saline.
-
Perfuse the preparation with saline containing the desired concentration of this compound (start with a low micromolar range, e.g., 1-10 µM, and increase stepwise).
-
After a sufficient incubation period (e.g., 15-30 minutes), record mEPPs and EPPs again.
-
Wash out the compound with fresh saline to observe reversibility of the effects.
-
-
Data Analysis: Compare the amplitude and frequency of mEPPs, and the amplitude and quantal content of EPPs before and after application of the compound.
Protocol 2: Muscle Contractility Studies
This protocol measures the effect of the compound on the force of muscle contraction.
-
Preparation: Use a nerve-muscle preparation as described in Protocol 1. Attach the muscle tendon to a force transducer.
-
Procedure:
-
Stimulate the motor nerve with single pulses or a train of pulses (tetanic stimulation) to elicit muscle contractions.
-
Record the baseline twitch tension or tetanic force.
-
Introduce this compound into the bathing solution at the desired concentration.
-
After an incubation period, repeat the nerve stimulation and record the muscle contraction force.
-
To confirm a presynaptic site of action, you can also directly stimulate the muscle to elicit contractions and observe if the compound has any effect on directly evoked twitches. 4-AP typically has no effect on directly evoked twitches.[7]
-
-
Data Analysis: Compare the force of contraction before and after the application of the compound.
Safety and Handling
Aminopyridine compounds can have significant physiological effects, including central nervous system stimulation.[4] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the compound. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
Conclusion
This compound, based on the properties of its parent compound 4-AP, is a promising tool for studying neuromuscular transmission. Its ability to enhance acetylcholine release makes it useful for investigating presynaptic mechanisms, overcoming neuromuscular blockade, and potentially exploring therapeutic strategies for disorders of neuromuscular transmission such as Lambert-Eaton myasthenic syndrome and myasthenia gravis.[8] Careful dose-response studies are recommended to determine the optimal concentrations for specific experimental needs.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitatory effects of 4-aminopyridine on normal neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 4-aminopyridine on nerve terminal action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the neuromuscular action of 4-aminopyridine in the mouse diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilitatory effects of 4-aminopyridine on neuromuscular transmission in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Aminopyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Aminopyridin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective route involves the reduction of a suitable precursor such as 4-aminopyridine-2-carboxylic acid or its corresponding ester (e.g., methyl 4-aminopyridine-2-carboxylate). This method is often preferred due to the commercial availability of the starting materials.
Q2: What are the primary challenges encountered during the synthesis of this compound?
Researchers may face challenges such as low product yield, the formation of impurities, and difficulties in product isolation and purification. Specific issues can include incomplete reduction of the starting material or side reactions involving the amino group.
Q3: How can I monitor the progress of the reduction reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Q4: What are typical impurities observed in the synthesis of this compound?
Common impurities may include unreacted starting material (4-aminopyridine-2-carboxylic acid or its ester), over-reduced byproducts, or compounds resulting from side reactions of the amino group. In syntheses starting from related precursors, byproducts like 4-pyridone derivatives have been observed[1].
Q5: What purification methods are effective for this compound?
Purification can be achieved through techniques such as acid-base extraction to remove non-basic impurities, followed by crystallization or column chromatography. The choice of solvent for crystallization is critical to obtain a high-purity product.
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction | - Increase the equivalents of the reducing agent. - Extend the reaction time. - Increase the reaction temperature, if the stability of the product allows. - Ensure the reducing agent is fresh and active. |
| Degradation of Product | - If heating, consider if the product is thermally labile. - Work-up conditions might be too harsh (e.g., strongly acidic or basic). Neutralize the reaction mixture carefully. |
| Side Reactions | - The amino group may react with certain reagents. Consider protecting the amino group if incompatible with the reaction conditions. - In some reductions, hydrolysis of the amino group to a pyridone can occur[1]. |
| Poor Product Isolation | - Optimize the extraction solvent and pH to ensure the product partitions into the desired phase. - If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. |
Impurity Formation
Problem: Analytical analysis (TLC, LC-MS, NMR) shows the presence of significant impurities in the crude product.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - See "Incomplete Reduction" under Low Yield. |
| Formation of Byproducts | - Lowering the reaction temperature may improve selectivity. - A milder reducing agent might be necessary. - For related aminopyridine syntheses, byproducts such as N-oxides or azo compounds have been reported under certain reductive conditions[1]. |
| Contamination from Reagents or Solvents | - Use high-purity reagents and solvents. - Ensure all glassware is clean and dry. |
Reaction Stalls
Problem: The reaction does not proceed to completion, with starting material remaining even after an extended period.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Reducing Agent | - Use a freshly opened bottle of the reducing agent or test its activity on a known substrate. |
| Poor Solubility of Starting Material | - Choose a solvent in which the starting material is more soluble at the reaction temperature. - Increase the volume of the solvent. |
| Insufficient Mixing | - Ensure efficient stirring, especially for heterogeneous reactions. |
| Incorrect pH | - Some reductions are pH-sensitive. Ensure the reaction mixture is at the optimal pH for the chosen reducing agent. |
Quantitative Data
Table 1: Comparison of Yields for Related Aminopyridine Syntheses
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| 2-Aminopyridine-4-methanol | 2-Chloropyridine-4-methanol and Ammonia | Ammonolysis | 80-85 | [2] |
| 4-Aminopyridine | 4-Nitropyridine-N-oxide and Fe/H₂SO₄ | Reduction | 85-90 | [1] |
| 4-Aminopyridine-2-carboxylic acid | Picloram | Hydrogenation | 99 | |
| Methyl 4-aminopyridine-2-carboxylate | Methyl 4-azidopyridine-2-carboxylate | Hydrogenation | 90 | [3] |
Experimental Protocols
Protocol: Synthesis of this compound via Reduction of Methyl 4-aminopyridine-2-carboxylate
This protocol is based on a general procedure for the reduction of a pyridine carboxylate.
Materials:
-
Methyl 4-aminopyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 4-aminopyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: A granular precipitate will form. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and washings. If necessary, extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by crystallization or column chromatography.
Visualizations
References
Technical Support Center: 4-Aminopyridine and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminopyridine (4-AP) and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with 4-aminopyridine in preclinical research?
A1: In preclinical studies, the most frequently reported side effects of 4-aminopyridine are related to the central nervous system (CNS). These include hyperexcitability, tremors, ataxia, and seizures.[1][2] Other common side effects involve the gastrointestinal system (nausea, vomiting), cardiovascular system (hypertension, tachycardia), and general systemic effects like diaphoresis (excessive sweating).[1] The incidence and severity of these side effects are generally dose-dependent.[1][3]
Q2: Are there differences in the side effect profiles of 4-aminopyridine and its derivatives?
A2: Yes, derivatives of 4-aminopyridine can exhibit different side effect profiles. For instance, 3,4-diaminopyridine (3,4-DAP) is reported to have reduced systemic tolerability compared to 4-AP in some studies.[4] Other derivatives, such as N-(4-pyridyl) methyl carbamate, N-(4-pyridyl) ethyl carbamate, and N-(4-pyridyl) t-butyl carbamate, have been synthesized to potentially enhance therapeutic effects while minimizing side effects, and they show different dose-response profiles for enhancing axonal conduction.[5] Researchers should consult specific literature for the side effect profile of the particular derivative they are using.
Q3: What is the primary mechanism of action of 4-aminopyridine that leads to its side effects?
A3: 4-Aminopyridine is a blocker of voltage-gated potassium (K+) channels.[1] By blocking these channels, it prolongs the action potential duration and increases the influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine and glutamate.[1][6] This generalized increase in neuronal excitability is responsible for many of the observed side effects, particularly seizures and tremors.[6]
Troubleshooting Guides
Neurological Side Effects
Q4: My animal model is experiencing seizures after 4-aminopyridine administration. What should I do?
A4: Seizures are a known and serious side effect of 4-aminopyridine, especially at higher doses.[1][7]
-
Immediate Action: If an animal experiences a seizure, the priority is to ensure its safety. Place the animal in a padded cage to prevent injury. If the seizure is prolonged (status epilepticus), administration of an anticonvulsant like diazepam may be necessary, as has been shown to be effective in animal studies.[8]
-
Dose Adjustment: The risk of seizures is dose-related.[1][9] Review your experimental protocol and consider reducing the dose of 4-aminopyridine in subsequent experiments.
-
Monitoring: Implement continuous monitoring of the animals after 4-AP administration, including behavioral observation and, if possible, electroencephalography (EEG) to detect seizure activity.[10][11]
Q5: I am observing tremors and ataxia in my animals. How can I mitigate these effects?
A5: Tremors and ataxia are common neurological side effects indicating CNS hyperexcitability.[1]
-
Dose-Response Assessment: Conduct a dose-response study to determine the minimal effective dose that achieves your desired therapeutic effect with the least motor impairment.
-
Behavioral Scoring: Use a standardized behavioral scoring system to quantify the severity of tremors and ataxia at different time points after administration. This will help in objectively assessing the impact of dose adjustments.
-
Route of Administration: The route of administration can influence the peak plasma concentration and the incidence of side effects. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection) that may provide a slower absorption and a more sustained, lower peak concentration.
Cardiovascular Side Effects
Q6: I am concerned about the potential cardiovascular effects of 4-aminopyridine in my experiment. How can I monitor for these?
A6: 4-Aminopyridine can cause cardiovascular effects such as hypertension and tachycardia.[12]
-
Hemodynamic Monitoring: In larger animal models like dogs, telemetric devices can be implanted for continuous monitoring of blood pressure and heart rate.[13][14]
-
Electrocardiogram (ECG): For a detailed assessment of cardiac function, ECG recordings should be performed. Key parameters to analyze include heart rate, and PR, QRS, and QT intervals to detect any arrhythmias or conduction abnormalities.[12][15]
-
Dose Selection: Cardiovascular side effects are more prominent at higher doses. Use the lowest effective dose and be aware that doses exceeding 1.0 mg/kg can produce significant cardiovascular changes.[3]
Gastrointestinal Side Effects
Q7: My animals are showing signs of gastrointestinal distress (e.g., nausea, reduced motility) after receiving 4-aminopyridine. How can I assess and manage this?
A7: Gastrointestinal side effects like nausea and vomiting are relatively common.[1] 4-AP can also affect gastrointestinal motility.[16]
-
Motility Assessment: Gastrointestinal transit can be assessed in rodents using non-absorbable markers like charcoal meal or carmine red dye.[16][17] The distance traveled by the marker through the small intestine is measured after a specific time.
-
Behavioral Observation: Observe animals for signs of nausea, such as pica (eating of non-food items like bedding).
-
Formulation: The formulation of 4-aminopyridine can influence gastrointestinal side effects. Slow-release formulations are generally associated with a better side-effect profile compared to immediate-release compounds.[6]
Data Presentation
Table 1: Incidence of Common Adverse Reactions of Dalfampridine (a slow-release formulation of 4-AP) in Multiple Sclerosis Patients (Incidence ≥2% and at a rate greater than placebo)
| Adverse Reaction | Dalfampridine 10 mg Twice Daily | Placebo |
| Urinary Tract Infection | ≥2% | <2% |
| Insomnia | ≥2% | <2% |
| Dizziness | ≥2% | <2% |
| Headache | ≥2% | <2% |
| Nausea | ≥2% | <2% |
| Asthenia | ≥2% | <2% |
| Back Pain | ≥2% | <2% |
| Balance Disorder | ≥2% | <2% |
| Multiple Sclerosis Relapse | ≥2% | <2% |
| Paresthesia | ≥2% | <2% |
| Nasopharyngitis | ≥2% | <2% |
| Constipation | ≥2% | <2% |
| Dyspepsia | ≥2% | <2% |
| Pharyngolaryngeal Pain | ≥2% | <2% |
| Source: AMPYRA® (dalfampridine) Prescribing Information[9] |
Table 2: Dose-Dependent Side Effects of 4-Aminopyridine in Humans
| Dose Range | Common Side Effects |
| 0.2-0.5 mg/kg | Side effects are uncommon. |
| 0.5-1.0 mg/kg | Routinely produces hyperexcitability. |
| >1.0 mg/kg | Can produce seizure activity. |
| Source: Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine[3] |
Table 3: Approximate Median Lethal Oral Doses (LD50) of 4-Aminopyridine in Different Species
| Species | LD50 (mg/kg) |
| Male Rats | 14 |
| Female Rats | 22 |
| Source: 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases[6] |
Experimental Protocols
Protocol 1: Induction and Monitoring of 4-Aminopyridine-Induced Seizures in Rats
Objective: To induce and monitor seizure activity in rats following systemic administration of 4-aminopyridine.
Materials:
-
4-aminopyridine (dissolved in sterile saline)
-
Sprague-Dawley rats (250-300g)
-
EEG recording system with implanted electrodes (targeting hippocampus, entorhinal cortex, etc.)[10][11]
-
Video monitoring system
-
Padded observation cages
Procedure:
-
Animal Preparation: Surgically implant bipolar electrodes in the desired brain regions (e.g., hippocampal CA3, entorhinal cortex) of the rats and allow for a recovery period of at least one week.[10][11]
-
Baseline Recording: Record baseline EEG and video for at least 30 minutes before 4-AP administration to ensure the absence of spontaneous seizure activity.
-
4-AP Administration: Administer a single intraperitoneal (i.p.) injection of 4-aminopyridine at a dose known to induce seizures (e.g., 4-5 mg/kg).[11]
-
Monitoring: Immediately after injection, place the rat in a padded observation cage and begin continuous EEG and video monitoring.
-
Behavioral Seizure Scoring: Observe and score the animal's behavior using a standardized scale (e.g., Racine scale) to classify seizure severity (e.g., facial clonus, forelimb clonus, rearing, falling).
-
EEG Analysis: Analyze the EEG recordings for epileptiform activity, such as interictal spikes and seizure onset patterns (e.g., low-voltage fast activity).[10]
-
Post-ictal Period: Continue monitoring for a sufficient period after the last observed seizure to assess recovery.
Protocol 2: Cardiovascular Safety Assessment in Conscious Dogs
Objective: To assess the cardiovascular effects of 4-aminopyridine in conscious, telemetered dogs.
Materials:
-
4-aminopyridine
-
Beagle dogs with surgically implanted telemetry devices for ECG and blood pressure monitoring
-
Data acquisition and analysis software
Procedure:
-
Acclimatization: Acclimate the telemetered dogs to the study environment.
-
Baseline Data Collection: Collect baseline cardiovascular data (ECG, heart rate, systolic and diastolic blood pressure) for a sufficient period (e.g., 24 hours) before drug administration.
-
Drug Administration: Administer 4-aminopyridine orally at the desired dose(s).
-
Continuous Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.[13]
-
Data Analysis:
-
Heart Rate: Calculate the heart rate from the ECG recordings.
-
Blood Pressure: Measure systolic, diastolic, and mean arterial pressure.
-
ECG Intervals: Analyze the ECG for changes in PR, QRS, and QT intervals. The QTc (corrected QT) interval should be calculated using a species-specific formula (e.g., Bazett's or Van de Water's).
-
-
Reporting: Report any significant changes from baseline in any of the measured cardiovascular parameters.
Protocol 3: Assessment of Gastrointestinal Motility in Mice
Objective: To evaluate the effect of 4-aminopyridine on gastrointestinal transit in mice.
Materials:
-
4-aminopyridine
-
Mice (fasted overnight with free access to water)
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia) or carmine red dye (6% in 0.5% methylcellulose)[16][17]
-
Oral gavage needles
Procedure:
-
Drug Administration: Administer 4-aminopyridine or vehicle to the mice via the desired route (e.g., oral gavage, i.p.).
-
Marker Administration: After a predetermined time (e.g., 30 minutes), administer a single oral dose of the charcoal meal (e.g., 0.3 mL per mouse).
-
Transit Time: After a specific period (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus. Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Protocol 4: Assessment of Hepatotoxicity in Rats
Objective: To evaluate the potential hepatotoxicity of repeated 4-aminopyridine administration in rats.
Materials:
-
4-aminopyridine
-
Wistar rats
-
Blood collection supplies
-
Kits for measuring liver function enzymes (ALT, AST)
-
Histopathology supplies
Procedure:
-
Dosing: Administer 4-aminopyridine orally to rats daily for a specified period (e.g., 28 days).[18] Include a vehicle control group.
-
Blood Collection: At the end of the treatment period, collect blood samples for biochemical analysis.
-
Biochemical Analysis: Measure the plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage.[19]
-
Histopathology:
-
Humanely euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination (e.g., hematoxylin and eosin staining).
-
A qualified pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, or fatty changes.
-
Mandatory Visualization
References
- 1. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ane.pl [ane.pl]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.purdue.edu [vet.purdue.edu]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. Phase IIB Randomized Trial on the Use of 4-Aminopyridine in Guillain-Barré Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of 4-aminopyridine on neurological deficits in chronic cases of traumatic spinal cord injury in dogs: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]
- 10. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of 4-aminopyridine on the cardiovascular systems of anaesthetized cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 15. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contrasting effects of tetraethylammonium and 4-aminopyridine on the gastrointestinal function of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels | PLOS One [journals.plos.org]
Overcoming solubility issues with (4-Aminopyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Aminopyridin-2-yl)methanol and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound and its hydrochloride salt?
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound hydrochloride into an aqueous buffer. What is the likely cause?
A2: This is a common issue known as "salting out" or precipitation upon solvent change. The compound may be highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer, especially at neutral or alkaline pH. The hydrochloride salt's solubility is pH-dependent; it is more soluble at a lower pH. When diluted into a buffer with a higher pH, it may convert to the less soluble free base form, causing it to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound hydrochloride for in vitro experiments?
A3: For most in vitro applications, preparing a concentrated stock solution in an anhydrous polar aprotic solvent like DMSO is recommended. It is crucial to use a concentration that ensures complete dissolution. For aqueous-only applications, attempting to dissolve the hydrochloride salt directly in a slightly acidic buffer may be successful.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: How should I store stock solutions of this compound hydrochloride?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The powder form of the hydrochloride salt should be stored under desiccated conditions.
Troubleshooting Guide
Issue: The compound will not dissolve in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility in the selected solvent. | Try a different solvent. For the hydrochloride salt, start with water or a slightly acidic buffer. For the free base or if aqueous solubility is low, try polar organic solvents like DMSO, DMF, or ethanol. |
| Incomplete dissolution. | Use gentle warming (e.g., a 37°C water bath) and vortexing or sonication to aid dissolution. Ensure you have not exceeded the solubility limit. |
| Compound has degraded. | Ensure the compound has been stored correctly. If in doubt, obtain a fresh supply. |
Issue: The compound precipitates out of solution after dilution into aqueous media.
| Possible Cause | Troubleshooting Step |
| pH of the aqueous medium is too high. | The hydrochloride salt is more soluble at a lower pH. Try diluting your stock solution into a buffer with a pH below 7. |
| "Salting out" effect due to rapid solvent change. | Optimize your dilution procedure. Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock in a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume. Pre-warming the aqueous medium to 37°C can also help. |
| The final concentration exceeds the compound's solubility in the aqueous medium. | Determine the maximum soluble concentration in your final assay medium through a solubility test. You may need to work at a lower concentration. |
| Interaction with buffer components. | Certain buffers, like phosphate-buffered saline (PBS), can sometimes form less soluble salts with compounds. If you suspect this, consider switching to an alternative buffer system like HEPES or MOPS. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol [1] |
| Appearance | Solid | Data not available |
| Melting Point | 114-115 °C | Data not available |
| Boiling Point | 271.7 °C at 760 mmHg | Data not available |
Table 2: Comparison with the Related Compound 4-Aminopyridine (4-AP)
Disclaimer: 4-Aminopyridine is a different compound. This data is provided for contextual purposes only, as detailed solubility data for this compound is not widely published.
| Property | 4-Aminopyridine (4-AP) |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol |
| Solubility in Water | Soluble (112 g/L at 20°C)[2] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, and DMF.[2] |
| Mechanism of Action | Potassium channel blocker.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 160.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound hydrochloride required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 1.606 mg.
-
Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not fully dissolve, briefly sonicate the tube in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: A step-by-step workflow for preparing and troubleshooting solutions of this compound.
Caption: Putative mechanism of action for this compound as a potassium channel blocker.
References
Technical Support Center: Purification of (4-Aminopyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Aminopyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a polar and basic compound, are recrystallization, column chromatography (both normal and reverse-phase), and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Often, a combination of these methods yields the best results.[1]
Q2: My compound streaks and shows significant peak tailing during silica gel column chromatography. What causes this and how can I fix it?
A2: Peak tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[1][2] This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[1][2] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks and improved separation. Alternatively, using a different stationary phase like basic or neutral alumina can also prevent this issue.[2]
Q3: I am struggling to find a suitable solvent for recrystallizing my this compound. What is a good strategy for solvent selection?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of this compound, with its amino and hydroxyl groups, polar solvents are a good starting point. Screening a range of solvents with varying polarities is recommended. Common choices for aminopyridine derivatives include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures such as benzene/ligroin or ethyl acetate/hexane.[3][4] The ideal solvent will have a steep solubility curve for your compound.
Q4: Can acid-base extraction be used to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities.[1] The process involves dissolving the crude material in an organic solvent and washing with an aqueous acid (e.g., dilute HCl). The basic aminopyridine will be protonated to form a water-soluble salt and move to the aqueous layer. The organic layer containing impurities can then be discarded. Subsequently, the aqueous layer is basified to regenerate the free base, which can then be extracted back into an organic solvent.[1][2]
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as a liquid (oil) instead of forming solid crystals during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| High degree of supersaturation | Cool the solution more slowly to allow for controlled crystal growth. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Presence of impurities | Impurities can lower the melting point of the mixture. Try purifying the crude material by a different method first, such as column chromatography, to remove some of the impurities. |
| Inappropriate solvent | The boiling point of the solvent may be too high. Use a lower-boiling solvent or a solvent mixture. |
Issue 2: Poor Separation in Column Chromatography
Problem: The compound co-elutes with impurities, resulting in poor separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate eluent polarity | Optimize the solvent system using Thin Layer Chromatography (TLC) first. For polar compounds, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol) is often effective.[5] |
| Column overloading | Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[6] |
| Sample loaded in a strong solvent | If possible, dissolve the sample in the initial, least polar mobile phase. If the sample is not soluble, perform a "dry load" by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[2] |
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Aminopyridine (for comparison) |
| Molecular Formula | C₆H₈N₂O | C₅H₆N₂ |
| Molecular Weight | 124.14 g/mol | 94.11 g/mol [7] |
| Melting Point | 114-115 °C | 155-158 °C |
| Boiling Point | 271.7 °C at 760 mmHg | 273 °C |
| Appearance | Solid | White crystalline material[7] |
Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Comments |
| Recrystallization | Isopropanol, Ethanol, Ethyl Acetate/Hexane | Good for polar compounds. A mixed solvent system allows for fine-tuning of polarity. |
| Normal-Phase Chromatography | Dichloromethane/Methanol (e.g., 95:5) + 0.5% Triethylamine | Methanol increases the polarity to elute the polar compound. Triethylamine is added to prevent peak tailing.[2][5] |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate or Dichloromethane; Aqueous Acid: 1M HCl; Aqueous Base: Saturated NaHCO₃ or 1M NaOH | Efficiently separates the basic product from non-basic impurities.[1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture to boiling while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Preparation: Prepare a suitable mobile phase, for example, a 95:5 mixture of dichloromethane and methanol with 0.5% triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting peak tailing in chromatography.
References
Preventing degradation of (4-Aminopyridin-2-yl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (4-Aminopyridin-2-yl)methanol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis of the molecule.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Pyridine-containing compounds are known to be susceptible to photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the aminopyridine ring or the methanol group.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. Analytically, degradation can be detected using techniques like High-Performance Liquid Chromatography (HPLC). In an HPLC chromatogram, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for a solution of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C or below, though freeze-thaw cycles should be minimized.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
pH: Maintain a neutral pH if possible, as both strongly acidic and basic conditions can accelerate degradation. The use of a buffered solution may be beneficial.
Q4: Which solvents are recommended for dissolving this compound?
-
Aqueous buffers: Phosphate or acetate buffers at a neutral pH can be suitable.
-
Organic solvents: Methanol, ethanol, and acetonitrile are common solvents for pyridine derivatives. The choice will depend on the specific experimental requirements. It is advisable to prepare fresh solutions and avoid prolonged storage in any solvent without stability data.
Troubleshooting Guides
Issue 1: Rapid loss of compound potency observed in experimental results.
This troubleshooting guide follows a logical workflow to identify the cause of compound degradation.
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of unknown peaks in HPLC analysis.
This guide helps to identify the source of unexpected peaks in your chromatogram.
Caption: Troubleshooting guide for identifying unknown HPLC peaks.
Data Presentation
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 10% H₂O₂ | 24 hours | Room Temp | 30% | 4 |
| Thermal | 48 hours | 80°C | 10% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 40% | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution directly by HPLC.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions (to be optimized):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Method Development:
-
Inject the control and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent compound and all degradation products.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can accurately measure the analyte in the presence of its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
This technical support center provides a foundation for understanding and mitigating the degradation of this compound in solution. For specific applications, it is crucial to perform dedicated stability studies under your experimental conditions.
Technical Support Center: (4-Aminopyridin-2-yl)methanol Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (4-Aminopyridin-2-yl)methanol. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, with a focus on pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a pyridine derivative with both an amino and a methanol group. While specific experimental data for this compound is limited, its properties can be inferred from its structure and related compounds.
Q2: What is the estimated pKa of this compound and why is it important?
The pKa is a critical parameter as it determines the charge of the molecule at a given pH. At a pH below its pKa, the pyridine ring nitrogen will be protonated, forming a positively charged species, which generally leads to higher aqueous solubility.
Q3: How does pH affect the solubility of this compound?
A3: Due to its basic nature, the solubility of this compound is expected to be highly pH-dependent.
-
Acidic pH (pH < pKa): In acidic solutions, the molecule will be protonated, forming a salt (e.g., hydrochloride salt if HCl is used for acidification). This protonated form is generally much more soluble in aqueous solutions.
-
Neutral to Basic pH (pH > pKa): At a pH above its pKa, the compound will be in its neutral, free base form. This form is typically less soluble in water but more soluble in organic solvents.
Q4: In what solvents is this compound soluble?
A4: Based on data for related aminopyridines, this compound is expected to be soluble in a range of organic solvents. 4-Aminopyridine is soluble in water, ethanol, DMSO, and dimethylformamide (DMF).[4] It is advisable to start with these solvents when preparing stock solutions.
Q5: How should I store solutions of this compound?
A5: For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is recommended to prepare aliquots of stock solutions in an appropriate organic solvent (like DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The solid compound should be stored at 4°C, protected from light, under an inert atmosphere.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The pH of the buffer is too high (above the pKa), and the compound is in its less soluble free base form. | Lower the pH of the buffer to at least 1-2 pH units below the estimated pKa (e.g., pH 6.5-7.5) by adding a small amount of a suitable acid (e.g., dilute HCl). This will protonate the pyridine nitrogen and increase aqueous solubility. |
| The concentration of the compound is too high for its solubility at that temperature. | Try gentle warming (e.g., to 37°C) or sonication to aid dissolution. If solubility is still an issue, consider preparing a more dilute solution. | |
| Compound precipitates out of solution after initial dissolution. | The pH of the final solution has shifted to be above the pKa of the compound. | Re-check and adjust the pH of the solution. Ensure the buffering capacity of your system is sufficient to maintain the desired pH. |
| The solution is supersaturated. | Prepare a fresh solution at a slightly lower concentration. | |
| Experimental results are inconsistent. | The compound may be degrading in the experimental medium. | Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). Consider preparing fresh solutions for each experiment. While 4-aminopyridine is stable in solid form for extended periods, aqueous solutions are recommended for use within a day.[4] |
| The compound may be interacting with components of your assay buffer. | Review the composition of your buffer for any potential incompatibilities. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Aminopyridine | 4-Aminopyridine |
| Molecular Formula | C₆H₈N₂O | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 124.14 g/mol | 94.11 g/mol | 94.11 g/mol |
| pKa (of conjugate acid) | Estimated 8.5 - 9.5 | ~6.86[1] | ~9.17[2] |
| Melting Point | 114-115 °C[5] | 59-61 °C | 155-158 °C |
| Appearance | Solid[5] | White or clear colored crystalline solid[1] | White to off-white non-hygroscopic powder[2] |
Table 2: General Solubility of Aminopyridines
| Solvent | Solubility | Reference |
| Water | Soluble (pH-dependent) | [1][4] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble | [4] |
| DMF | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.
-
Solvent Addition: Add the required volume of an appropriate organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
-
Weighing: Weigh the desired amount of this compound solid.
-
Initial Suspension: Add the solid to your desired aqueous buffer (e.g., PBS). The compound may not fully dissolve initially.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding acid until the solid is fully dissolved. The final pH should be at least 1-2 units below the estimated pKa (e.g., pH 6.5-7.5).
-
Final Volume Adjustment: Adjust the final volume with the buffer.
-
Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.
Visualizations
Caption: Workflow for preparing solutions of this compound.
Caption: A logical workflow for troubleshooting common dissolution problems.
References
Technical Support Center: (4-Aminopyridin-2-yl)methanol Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (4-Aminopyridin-2-yl)methanol in cell viability and cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| High background signal in negative control wells | Media components like phenol red can interfere with colorimetric assays. Microbial contamination can also lead to false-positive signals.[1] | Use phenol red-free medium for colorimetric assays. Regularly check cell cultures for contamination and maintain aseptic techniques.[1] |
| Inconsistent results between replicate wells | Uneven cell seeding, the "edge effect" in multi-well plates, or pipetting errors can cause variability.[2][3] | Ensure a homogenous cell suspension before and during plating. To mitigate the edge effect, fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[2][3] Calibrate pipettes regularly.[2] |
| Low signal or absorbance values | The cell seeding density may be too low, or the incubation time with the assay reagent may be too short.[4][5] | Optimize cell seeding density by performing a titration experiment. Increase the incubation time with the assay reagent, ensuring it is within the manufacturer's recommended range.[4][5] |
| Unexpected increase in viability at high concentrations | The compound may be interfering with the assay reagents or inducing cellular metabolic changes unrelated to proliferation.[6] | Include a "compound-only" control (compound in cell-free media) to check for direct reduction of the assay reagent.[1][6] Visually inspect cells under a microscope to confirm viability.[6] Consider using a different viability assay based on a different principle (e.g., ATP measurement). |
| High variability between experiments | Biological factors such as cell passage number and culture conditions can contribute to variability.[2] Technical inconsistencies in the experimental procedure are also a common cause.[2] | Maintain consistency in cell line type, passage number, and cell culture medium.[2] Standardize all steps of the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my cell line?
A1: The optimal concentration will vary depending on the cell line and the experimental objective. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A typical starting range for a new compound might be from 0.1 µM to 100 µM.
Q2: How long should I incubate the cells with this compound?
A2: Incubation times can range from 24 to 72 hours, depending on the cell doubling time and the nature of the expected effect. A time-course experiment is recommended to determine the optimal exposure time.
Q3: Can I use serum in my cell culture medium during the assay?
A3: Serum components can sometimes interfere with assay reagents.[1] It is advisable to test for any interference by running controls with and without serum. If interference is observed, consider reducing the serum concentration or using a serum-free medium during the final assay steps.
Q4: My this compound is dissolved in DMSO. Will this affect my results?
A4: DMSO can be toxic to cells at higher concentrations.[7] It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all wells, including controls, and is below a cytotoxic level (typically ≤ 0.5%).[7] A vehicle control (cells treated with the same concentration of DMSO without the compound) should always be included.
Q5: What type of cell viability assay is most suitable for this compound treatment?
A5: The choice of assay depends on the suspected mechanism of action.
-
MTT, XTT, and alamarBlue assays measure metabolic activity, which is a good indicator of cell viability.[8][9]
-
Trypan blue exclusion or propidium iodide staining assays measure membrane integrity to distinguish live from dead cells.[10]
-
ATP-based assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Caspase activity assays can be used to specifically investigate if the compound induces apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on metabolic activity.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[11][12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Cell-Free Interference Control
This protocol helps determine if this compound directly interacts with the assay reagent.[2]
-
Plate Setup: In a 96-well plate, add cell culture medium to wells without cells.
-
Compound Addition: Add the same serial dilutions of this compound used in the cell-based assay to the wells. Include vehicle control wells.[2]
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT solution) to each well.[2]
-
Incubation and Reading: Incubate the plate under the same conditions as the cell viability assay and read the absorbance at the appropriate wavelength.[2] A significant signal in the absence of cells indicates interference.
Putative Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of the related compound 4-Aminopyridine (4-AP), which is known to block voltage-gated potassium channels and can induce apoptosis.[13][14]
Caption: Putative apoptotic pathway of this compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental conditions for aminopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopyridine reactions. The following information addresses common issues related to modifying experimental conditions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My aminopyridine synthesis is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low or no conversion in aminopyridine synthesis is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst System: The choice and quality of the catalyst and ligand are critical. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the palladium source should be active. Consider using a pre-catalyst which can form the active Pd(0) species more efficiently. The ligand choice is also crucial, especially for less reactive substrates like chloropyridines, where bulky, electron-rich phosphine ligands are often necessary.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Many aminopyridine reactions, particularly those involving C-Cl bond activation, require elevated temperatures (e.g., 80-110 °C) to proceed effectively.[1][2] It is essential to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Base Selection: The choice of base is crucial. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and effective.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher temperatures or longer reaction times.[3]
-
Solvent Purity: The use of dry, degassed solvents is vital. Water and other impurities can interfere with the catalytic cycle and lead to lower yields. Common solvents for these reactions include toluene, dioxane, and THF.[1]
Q2: I'm observing significant side product formation, particularly dehalogenation. How can I minimize this?
A2: Dehalogenation, the replacement of the halogen on the pyridine ring with a hydrogen atom, is a frequent side reaction in cross-coupling chemistry. This typically occurs when the desired reductive elimination step is slow, allowing for competing pathways. To suppress this side reaction:
-
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and side reactions. Switching to a different ligand, often a more sterically hindered one, can sometimes favor the desired product formation.
-
Base Purity: Ensure the base is anhydrous and of high purity. Contamination with hydroxides or moisture can promote dehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to push the equilibrium towards the desired amination product.[1]
-
Strictly Anhydrous Conditions: Meticulously ensure that all reagents and solvents are free of water.
Q3: How do I choose the optimal solvent for my aminopyridine reaction?
A3: The solvent plays a critical role by affecting the solubility of reagents and the stability of catalytic intermediates.[4]
-
Aprotic Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed in palladium-catalyzed aminations.[4]
-
Solvent Screening: The optimal solvent can be substrate-dependent. It is often beneficial to screen a variety of solvents to find the one that gives the best results for your specific reaction. For instance, in a study on the amination of polyhalogenated pyridines, water was found to be the optimal reaction medium, affording a high yield of the product.[1]
-
Solubility: Poor solubility of any of the reaction components is a common reason for reaction failure. Ensure that your starting materials, catalyst, and base are sufficiently soluble in the chosen solvent at the reaction temperature.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of aminopyridine synthesis, providing a reference for selecting reaction conditions.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
This table details the results from a study optimizing the reaction between 2-bromofluorene and aniline.
| Entry | Palladium Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | TTBP-HBF₄ | K₂CO₃ | Toluene | 24 | 45 |
| 2 | Pd(OAc)₂ | TTBP-HBF₄ | K₃PO₄ | Toluene | 24 | 65 |
| 3 | Pd(OAc)₂ | TTBP-HBF₄ | Cs₂CO₃ | Toluene | 24 | 75 |
| 4 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 48 | 50 |
| 5 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 48 | 55 |
| 6 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 48 | 80 |
| 7 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 17 | 60 |
| 8 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 17 | 85 |
| 9 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 17 | 70 |
| 13 | Pd₂(dba)₃ | TTBP-HBF₄ | K₃PO₄ | Toluene | 24 | 55 |
| 14 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 48 | 60 |
| 15 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 48 | 67 |
Adapted from ResearchGate G. Djigoué and M. F. N. N'Douongo, Optimization of the Buchwald-Hartwig reaction. 2020.[5]
Table 2: Synthesis of 2-Aminopyridine Derivatives under Solvent-Free Conditions
This table shows the optimization of reaction conditions for the synthesis of a 2-aminopyridine derivative (2b).
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | 90 |
Adapted from Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.[6]
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the bromopyridine derivative and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[7][8]
Mandatory Visualization
Troubleshooting Workflow for Low Conversion in Aminopyridine Synthesis
The following diagram outlines a logical workflow for troubleshooting low conversion or reaction failure in aminopyridine synthesis.
Caption: A logical workflow for troubleshooting low conversion.
Key Components in a Palladium-Catalyzed Aminopyridine Reaction
This diagram illustrates the relationship between the key components in a typical Buchwald-Hartwig amination reaction.
Caption: Key components in a Pd-catalyzed amination reaction.
References
Validation & Comparative
A Comparative Analysis of (4-Aminopyridin-2-yl)methanol and 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-aminopyridine is a well-established potassium channel blocker used in the management of several neurological conditions, most notably to improve walking in patients with multiple sclerosis.[1] Its mechanism of action involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and enhanced neurotransmitter release.[2] In the continuous search for novel therapeutics with improved efficacy and safety profiles, various derivatives of 4-aminopyridine have been synthesized and investigated. One such derivative is (4-Aminopyridin-2-yl)methanol. This guide aims to provide a comparative overview of these two molecules.
However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data for this compound. While extensive research has been conducted on 4-aminopyridine and some of its other isomers, such as 4-aminopyridine-3-methanol, there is a notable absence of published studies detailing the biological activity, pharmacological properties, and direct experimental comparisons of this compound with 4-aminopyridine.
This guide will therefore summarize the well-documented properties and actions of 4-aminopyridine and highlight the areas where data for this compound is currently lacking, pointing towards opportunities for future research.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of the two compounds.
| Property | This compound | 4-Aminopyridine |
| Molecular Formula | C₆H₈N₂O | C₅H₆N₂ |
| Molecular Weight | 124.14 g/mol | 94.11 g/mol [3] |
| Structure | ||
| CAS Number | 105250-17-7[4] | 504-24-5[1] |
Pharmacological Profile
4-Aminopyridine
4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[5] Its primary therapeutic effect in conditions like multiple sclerosis is attributed to the blockade of exposed potassium channels in demyelinated axons. This action prolongs the action potential, allowing for more effective conduction of nerve impulses.[2]
Mechanism of Action of 4-Aminopyridine:
Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
This compound
Currently, there is no publicly available experimental data to define the pharmacological profile of this compound. It is hypothesized that the addition of a methanol group at the 2-position of the pyridine ring could alter its binding affinity, selectivity for different potassium channel subtypes, and its pharmacokinetic properties compared to 4-aminopyridine. However, without experimental evidence, this remains speculative.
Comparative Experimental Data: A Research Opportunity
The lack of data for this compound presents a clear opportunity for further research. To draw a meaningful comparison with 4-aminopyridine, the following experimental investigations would be crucial:
In Vitro Electrophysiology
-
Potassium Channel Blocking Potency: Whole-cell patch-clamp studies on various cloned Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4, Kv7.4) expressed in cell lines (e.g., CHO, HEK293) would be essential to determine the IC₅₀ values of this compound.[5][6] A direct comparison with the IC₅₀ values of 4-aminopyridine under the same experimental conditions would reveal differences in potency and selectivity.
Experimental Workflow for In Vitro Electrophysiology:
Caption: Workflow for comparing potassium channel blocking activity.
Ex Vivo Studies on Axonal Conduction
-
Restoration of Action Potential Conduction: Utilizing isolated spinal cord white matter strips from animal models of demyelination (e.g., experimental autoimmune encephalomyelitis - EAE) would allow for the assessment of the compound's ability to restore compound action potentials.[7] Comparing the effective concentrations of this compound and 4-aminopyridine in this model would provide insights into their potential therapeutic efficacy.
Conclusion
While 4-aminopyridine is a well-characterized potassium channel blocker with established clinical use, this compound remains an uncharacterized derivative. The addition of the methanol group at the 2-position presents the possibility of altered pharmacological properties, which could potentially lead to improved therapeutic characteristics. However, the current lack of published experimental data on this compound makes a direct and objective comparison impossible at this time. The scientific community is encouraged to undertake the necessary in vitro and ex vivo studies to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of (4-Aminopyridin-2-yl)methanol: A Comparative Analysis
An examination of the available scientific literature reveals a notable absence of studies specifically investigating the neuroprotective effects of (4-Aminopyridin-2-yl)methanol. While this compound is commercially available and its chemical synthesis is documented, there is no publicly accessible experimental data to validate its potential efficacy in protecting neurons from damage or degeneration.
This guide, therefore, shifts its focus to the broader class of aminopyridines, specifically the well-researched parent compound 4-Aminopyridine (4-AP) and its derivatives, for which neuroprotective data exists. We will compare the known mechanisms and experimental outcomes of these compounds against established neuroprotective agents, providing a framework for understanding the potential therapeutic landscape of this chemical class. This comparative analysis will serve as a valuable resource for researchers and drug development professionals interested in the neuroprotective potential of aminopyridine-based molecules.
Comparison with Established Neuroprotective Agents
To provide context for the potential neuroprotective role of aminopyridine derivatives, it is essential to compare their mechanisms with those of established neuroprotective drugs such as Riluzole and Edaravone.
| Feature | 4-Aminopyridine (and derivatives) | Riluzole | Edaravone |
| Primary Mechanism of Action | Blockade of voltage-gated potassium (Kv) channels | Inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive NMDA receptor antagonism.[1][2][3] Additionally, it directly inhibits Protein Kinase C (PKC).[4] | Potent free radical scavenger, inhibiting lipid peroxidation and reducing reactive oxygen species (ROS).[5][6][7] |
| Key Signaling Pathways | Modulation of neuronal excitability, potential influence on NMDA receptor-mediated pathways and NFAT pathway.[8] | Attenuation of glutamatergic excitotoxicity.[1][2][3] | Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and upregulation of antioxidant enzymes.[7][9] |
| Therapeutic Applications | Symptomatic treatment of multiple sclerosis (prolonged-release formulation).[10] | Treatment of amyotrophic lateral sclerosis (ALS).[1][2] | Treatment of acute ischemic stroke and ALS.[5][6][11] |
Experimental Evidence for Neuroprotection by 4-Aminopyridine Derivatives
While data on this compound is absent, studies on 4-AP and its derivative 4-aminopyridine-3-methanol provide insights into their potential neuroprotective activities.
In Vitro Studies:
-
4-Aminopyridine (4-AP): In vitro models have demonstrated that 4-AP can offer neuroprotection against various insults. For instance, it has shown protective effects against excitotoxicity.[6] However, it's crucial to note that at higher concentrations, 4-AP can induce cell death.[5] The neuroprotective or neurotoxic effects appear to be concentration-dependent and may be mediated by the regulation of Kv4.3 potassium channels and GABAergic transmission.[5]
In Vivo Studies:
-
4-Aminopyridine (4-AP): Preclinical in vivo studies have shown that 4-AP can promote recovery and remyelination in nerve crush models. In a mouse model of Parkinson's disease, 4-AP inhibited dopaminergic neuronal loss and attenuated motor deficits by decreasing oxidative stress and apoptosis.[12] Furthermore, in models of experimental optic neuritis, 4-AP demonstrated an ability to prevent neuroaxonal loss.[13]
-
4-Aminopyridine-3-Methanol: This derivative has been shown to be a potent potassium channel blocker that can restore axonal conduction in animal models of multiple sclerosis and spinal cord injury. It is reported to be approximately ten times more potent than 4-AP in restoring axonal conduction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the available literature for assessing the neuroprotective effects of aminopyridine derivatives.
Cuprizone-Induced Demyelination Model
This model is used to study the effects of compounds on demyelination and remyelination.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Treatment: The test compound (e.g., 4-AP derivatives) is administered daily via intraperitoneal injection or oral gavage. A control group receives the vehicle.
-
Behavioral Assessment: Motor coordination and balance can be assessed using a rotarod test. Cognitive function can be evaluated using the passive avoidance test.[4]
-
Histological Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed on brain sections using antibodies against myelin basic protein (MBP) to assess the degree of demyelination and against oligodendrocyte markers (e.g., Olig2, APC) to quantify oligodendrocyte numbers.[4]
MPTP-Induced Parkinson's Disease Model
This model is used to investigate neuroprotection of dopaminergic neurons.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Neurotoxicity: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Treatment: The test compound (e.g., 4-AP) is administered prior to or concurrently with MPTP.
-
Behavioral Analysis: Motor function is assessed using tests such as the open field test and rotarod test.[12]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Markers for oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., Bcl-2, Caspase-3) are also assessed.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action.
Caption: Comparative Mechanisms of Neuroprotective Agents.
Caption: Experimental Workflow for In Vivo Neuroprotection Studies.
References
- 1. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 1354940-95-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 13. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminopyridine Analogs for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-aminopyridine (4-AP) and its analogs, focusing on their performance as potassium channel blockers and their potential therapeutic applications in neurological disorders. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction
4-Aminopyridine (4-AP), also known as dalfampridine, is a well-established voltage-gated potassium (Kv) channel blocker. Its primary mechanism of action involves the blockade of Kv channels, leading to a prolongation of the action potential duration, which in turn enhances neurotransmitter release at synapses.[1][2] This property has led to its clinical use for improving walking in patients with multiple sclerosis (MS).[3][4] A variety of 4-AP analogs have been synthesized and investigated to enhance efficacy, selectivity, and reduce side effects. This guide offers a comparative overview of several key analogs.
Mechanism of Action: Potassium Channel Blockade
The principal mechanism of action for 4-AP and its analogs is the blockade of voltage-gated potassium channels, particularly those of the Kv1 family (e.g., Kv1.1, Kv1.2, Kv1.4).[5][6] In demyelinated axons, an increased exposure of these channels leads to excessive potassium efflux, which can impair the propagation of action potentials. By blocking these channels, 4-AP and its derivatives can restore, to some extent, nerve impulse conduction.[7] The uncharged form of 4-AP is thought to cross the cell membrane, with the cationic form acting on the intracellular side of the Kv channel.[8]
Quantitative Comparison of 4-AP and its Analogs
The following tables summarize the in vitro and in vivo efficacy of 4-aminopyridine and several of its analogs. The data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Efficacy of 4-Aminopyridine and Analogs on Potassium Channels
| Compound | Target Channel | IC50 (μM) | Cell Type/System | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | 242 | Human Embryonic Kidney (HEK) cells | [5][9] |
| Kv1.2 | 399 | Human Embryonic Kidney (HEK) cells | [5][9] | |
| Kv1.4 | 399 | Human Embryonic Kidney (HEK) cells | [5][9] | |
| Shaker K+ channel | 199 (at pH 7.4) | Xenopus oocytes | [6] | |
| 3-Hydroxy-4-aminopyridine | Kv1.1 | 7886 | Human Embryonic Kidney (HEK) cells | [5][9] |
| Kv1.2 | 23652 | Human Embryonic Kidney (HEK) cells | [5][9] | |
| Kv1.4 | 23191 | Human Embryonic Kidney (HEK) cells | [5][9] | |
| 3-Fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | 160 (at pH 7.4) | Xenopus oocytes | [6] |
| 3-Methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | 39 (at pH 7.4) | Xenopus oocytes | [6] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | 355 (at pH 7.4) | Xenopus oocytes | [6] |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | 690 (at pH 7.4) | Xenopus oocytes | [6] |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | 11903 (at pH 7.4) | Xenopus oocytes | [6] |
Table 2: In Vivo Efficacy of 4-Aminopyridine Analogs
| Compound | Animal Model | Dosage | Effect | Reference |
| 4-Aminopyridine (4-AP) | Anesthetized Rats | 450 µg/kg | Reversal of neuromuscular blockade | [10] |
| 2,4-Diaminopyridine (2,4-DAP) | Anesthetized Rats | 140 µg/kg | Reversal of neuromuscular blockade | [10] |
| 3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14) | Anesthetized Rats | 100 µg/kg | Reversal of neuromuscular blockade | [10] |
Side Effect Profiles
A critical aspect of drug development is the assessment of side effects. The table below compares the known side effects of the two most clinically relevant aminopyridines.
Table 3: Comparative Side Effect Profiles
| Compound | Common Side Effects | Serious Adverse Events | Reference |
| 4-Aminopyridine (Dalfampridine) | Urinary tract infection, insomnia, dizziness, headache, nausea, asthenia, back pain, balance disorder, paresthesia, nasopharyngitis, constipation, dyspepsia, pharyngolaryngeal pain. | Seizures (risk increases with dose), anaphylaxis. | [1][4][11] |
| 3,4-Diaminopyridine (Amifampridine) | Paresthesias (especially around the mouth and extremities), gastrointestinal symptoms (e.g., nausea, stomachache), dizziness, increased sweating, cold extremities. | Seizures (rare), potential for QT interval prolongation. | [3][12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of 4-AP analogs on ion channel function.
Objective: To measure the inhibitory effect of 4-aminopyridine analogs on voltage-gated potassium currents.
Materials:
-
Cells: HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1, Kv1.2) or Xenopus oocytes injected with cRNA of the target channel.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution should be bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.[13]
-
Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3 with KOH.[13]
-
Test Compounds: Stock solutions of 4-aminopyridine and its analogs dissolved in an appropriate solvent (e.g., water or DMSO).
Procedure:
-
Cell Preparation: Culture HEK293 cells or prepare Xenopus oocytes according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip with cells onto the recording chamber of an inverted microscope and perfuse with aCSF.
-
Approach a target cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing the test compound at various concentrations.
-
Data Analysis: Measure the peak potassium current amplitude at each voltage step before and after drug application. Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.[6]
In Vivo Assessment of Motor Coordination (Rotarod Test)
Objective: To evaluate the effect of 4-aminopyridine analogs on motor coordination and balance in a rodent model.
Materials:
-
Animals: Adult mice (e.g., C57BL/6).
-
Apparatus: An accelerating rotarod apparatus.
-
Test Compounds: Solutions of 4-aminopyridine and its analogs for administration (e.g., oral gavage or intraperitoneal injection).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or two days prior to testing to familiarize them with the apparatus.
-
Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).
-
Testing:
-
Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rotating rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the average latency to fall between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizing Pathways and Workflows
Signaling Pathways
The primary signaling pathway affected by 4-aminopyridine and its analogs is the regulation of neuronal excitability through the blockade of voltage-gated potassium channels. However, emerging evidence suggests potential alternative or downstream signaling effects, including the modulation of intracellular calcium levels.
Caption: Primary and potential alternative signaling pathways of 4-aminopyridine analogs.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Workflow for the in vivo rotarod test.
Conclusion
4-Aminopyridine and its analogs represent a valuable class of compounds for studying neuronal function and for the potential treatment of neurological disorders characterized by impaired nerve conduction. The choice of a specific analog for research will depend on the desired potency, selectivity, and pharmacokinetic properties. For instance, 3-methyl-4-aminopyridine exhibits greater potency than 4-AP in vitro, making it a candidate for studies requiring a stronger potassium channel blockade.[6] Conversely, analogs with lower potency or different physicochemical properties may be useful for dissecting structure-activity relationships. While 4-AP and 3,4-DAP are the most extensively studied in clinical settings, further preclinical investigation of other analogs is warranted to identify compounds with improved therapeutic indices. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific experimental needs.
References
- 1. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine can induce release of calcium from the sarcoplasmic reticulum of frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Distinct Activation Properties of the Nuclear Factor of Activated T-cells (NFAT) Isoforms NFATc3 and NFATc4 in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ion Channel Cross-Reactivity: A Comparative Guide for (4-Aminopyridin-2-yl)methanol and its Parent Compound, 4-Aminopyridine
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 4-aminopyridine (4-AP), the parent compound of (4-Aminopyridin-2-yl)methanol, with various ion channels. While specific experimental data for this compound is not currently available in the public domain, the data presented for 4-aminopyridine serves as a crucial reference point for predicting the potential interactions of its derivatives.
4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels and is clinically used to improve walking in patients with multiple sclerosis.[1] Its mechanism of action involves the blockade of potassium channels on demyelinated axons, which enhances nerve impulse conduction. However, its therapeutic utility is accompanied by a complex pharmacological profile, including interactions with other ion channels that are critical to understand during drug development.
Comparative Analysis of Ion Channel Inhibition
The following table summarizes the inhibitory potency (IC50) of 4-aminopyridine across a range of ion channels, as determined by electrophysiological studies. This data provides a quantitative comparison of its activity and highlights its degree of selectivity.
| Ion Channel Family | Subtype | IC50 (µM) | Cell Line/System | Notes |
| Voltage-Gated Potassium (Kv) Channels | Kv1.1 | 147 - 290 | CHO Cells, Mouse | - |
| Kv1.2 | 230 - 399 | CHO Cells | - | |
| Kv1.3 | 195 | - | - | |
| Kv1.4 | 13 - 399 | CHO Cells | Wide range of reported values. | |
| Kv3.1 | 29 | - | - | |
| Kv3.2 | 100 | - | - | |
| Kv7.4 | Enhances at low µM, Inhibits at >1 mM | HEK Cells | Biphasic effect. | |
| Lysosomal Cation Channels | TMEM175 | ~35 | Enlarged Lysosomes | Also inhibits proton flux with an IC50 of ~55 µM.[1] |
| Acid-Sensing Ion Channels (ASICs) | ASIC1a | Strong Inhibition | Neuronal Cells | Specific IC50 not provided, but noted as a potent inhibitor. |
| Voltage-Gated Sodium (Nav) Channels | General | 1000 - 5000 (1-5 mM) | Rat Cerebellar Granule Cells | Inhibition observed at high concentrations. |
| Voltage-Gated Calcium (Cav) Channels | L-type (Cav1.2 with Cavβ3) | Potentiation at µM concentrations | HEK293 Cells | Potentiates rather than inhibits. |
| N-type | Potentiation at >1000 µM (>1 mM) | HEK293 Cells | Potentiates at high concentrations. | |
| P/Q-type | Little to no effect | HEK293 Cells | Largely insensitive. |
Signaling Pathways and Experimental Workflow
To visually represent the process of assessing ion channel cross-reactivity, the following diagrams illustrate a typical experimental workflow and the signaling pathway affected by 4-aminopyridine.
References
(4-Aminopyridin-2-yl)methanol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of chemical scaffolds is a critical step. This guide provides a comparative analysis of (4-Aminopyridin-2-yl)methanol, a pyridine derivative with potential applications in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this guide leverages information on its parent compound, 4-aminopyridine, and its structural isomer, (4-Aminopyridin-3-yl)methanol, to provide a comprehensive overview of its potential properties and applications.
Physicochemical Properties: A Comparative Overview
A clear understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound and its comparators.
| Property | This compound | 4-Aminopyridine | (2-Aminopyridin-4-yl)methanol | (4-Aminopyridin-3-yl)methanol |
| CAS Number | 100114-58-7[1] | 504-24-5[2] | 105250-17-7[3] | 138116-34-4[4] |
| Molecular Formula | C6H8N2O[1] | C5H6N2[2] | C6H8N2O[3] | C6H8N2O[4] |
| Molecular Weight | 124.14 g/mol [1] | 94.11 g/mol | 124.14 g/mol [3] | 124.14 g/mol [4] |
| Melting Point | 114-115 °C[1] | 155-158 °C | Not available | Not available |
| Boiling Point | 271.7 °C at 760 mmHg[1] | 273 °C | Not available | Not available |
| LogP | 0.5779[5] | -0.13 | -0.7[3] | -0.2[4] |
Synthesis and Chemical Reactivity
Hypothetical Synthesis Workflow:
Potential Biological Activity: Potassium Channel Blockade
The parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the treatment of multiple sclerosis to improve walking.[2][6][7] This activity is attributed to its ability to block voltage-gated potassium channels, thereby prolonging the action potential and enhancing neurotransmitter release. Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activity.
Signaling Pathway of Potassium Channel Blockade:
Proposed Experimental Protocol for Evaluation
To investigate the potential of this compound as a potassium channel blocker, a series of in vitro and ex vivo experiments can be conducted. The following protocol outlines a standard approach for such an evaluation.
Experimental Workflow for Assessing Potassium Channel Blockade:
Detailed Methodologies:
1. Whole-Cell Patch Clamp Electrophysiology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired voltage-gated potassium channel subtype (e.g., Kv1.1) are cultured under standard conditions.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Data Acquisition: Potassium currents are elicited by depolarizing voltage steps. The effect of this compound is assessed by perfusing the cells with increasing concentrations of the compound.
2. Ex Vivo Compound Action Potential (CAP) Recording:
-
Tissue Preparation: Spinal cords are isolated from adult mice and sectioned into 1 mm thick slices. Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed at one end of the dorsal column, and a recording electrode is placed at the other end.
-
Data Acquisition: CAPs are evoked by electrical stimulation. The baseline CAP is recorded, followed by the application of this compound to the perfusing aCSF. Changes in the amplitude and latency of the CAP are measured.
Comparison with Alternatives
The primary alternative and benchmark for this compound is its parent compound, 4-aminopyridine. The addition of the methanol group at the 2-position may alter its properties in several ways:
-
Solubility and Permeability: The hydroxyl group may increase hydrophilicity, potentially affecting its ability to cross the blood-brain barrier.
-
Selectivity: The substituent may introduce steric hindrance, potentially altering its binding affinity and selectivity for different potassium channel subtypes.
-
Metabolism: The methanol group provides a site for metabolic modification, which could influence its pharmacokinetic profile.
A related compound, 4-Aminopyridine-3-Methanol, has been shown to restore impulse conduction in an animal model of multiple sclerosis, suggesting that the addition of a methanol group to the 4-aminopyridine scaffold is compatible with potassium channel blocking activity.[8]
Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutics, particularly those targeting potassium channels. While direct experimental data on its efficacy and reproducibility are currently lacking, comparisons with its parent compound and structural isomers suggest it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its biological activity and potential as a drug lead. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.
References
- 1. This compound | 100114-58-7 [sigmaaldrich.com]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of (4-Aminopyridin-2-yl)methanol Studies: A Comparative Guide
Initial searches for direct biological studies and comparative data on (4-Aminopyridin-2-yl)methanol have yielded limited specific results. The available information primarily consists of chemical properties and its use as a synthetic intermediate. Consequently, a detailed statistical comparison with experimental data, as initially requested, cannot be fully compiled at this time due to a lack of published research focused on the specific biological activities of this compound.
While a comprehensive comparative analysis is not feasible, this guide presents the available information on this compound and provides a comparative context with the well-studied, structurally related compound, 4-Aminopyridine, and its derivative, 4-Aminopyridine-3-Methanol. This comparison is based on the known mechanisms and applications of these related compounds in neuroscience, particularly in the context of potassium channel blockade.
Overview of this compound and Comparators
| Compound | Chemical Structure | Key Characteristics |
| This compound | Limited biological data available. Primarily documented as a chemical intermediate in synthesis. | |
| 4-Aminopyridine (4-AP) | Well-characterized potassium channel blocker. Used to treat symptoms of multiple sclerosis. Known for a narrow therapeutic range and potential side effects. | |
| 4-Aminopyridine-3-Methanol | A derivative of 4-AP developed as a potentially safer alternative. Also a potassium channel blocker. |
Comparative Context: Mechanism of Action
The primary mechanism of action for 4-Aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels in neurons. In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes these potassium channels, leading to an excessive outflow of potassium ions during an action potential. This leakage of positive charge weakens the nerve impulse, potentially causing it to fail before reaching the nerve terminal.
By blocking these exposed potassium channels, aminopyridines prolong the duration of the action potential, allowing for more calcium influx at the nerve terminal and subsequently enhancing the release of neurotransmitters. This action can help to restore nerve impulse conduction in demyelinated axons.
Figure 1: Simplified signaling pathway illustrating the effect of aminopyridine derivatives on nerve conduction in demyelinated axons.
Experimental Protocols: A General Framework
While specific experimental data for this compound is unavailable, the following outlines a general experimental workflow that would be necessary to assess its potential efficacy and compare it to other aminopyridine derivatives.
Figure 2: A logical workflow for the preclinical evaluation of a novel aminopyridine derivative.
Conclusion and Future Directions
Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. To enable a comprehensive statistical analysis and comparison, future research should focus on:
-
In vitro studies: To determine the binding affinity and selectivity of this compound for various potassium channel subtypes.
-
Electrophysiological studies: To quantify the effect of the compound on neuronal action potentials in both healthy and demyelinated nerve preparations.
-
In vivo studies: To assess the efficacy of this compound in animal models of neurological disorders and to determine its pharmacokinetic and toxicological profile.
Without such foundational experimental data, any claims about the performance of this compound relative to other aminopyridines would be purely speculative. Researchers in the field of neuropharmacology and drug development are encouraged to investigate the potential of this and other novel aminopyridine derivatives.
Efficacy of (4-Aminopyridin-2-yl)methanol and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of aminopyridine-based potassium channel blockers. While direct peer-reviewed efficacy data for (4-Aminopyridin-2-yl)methanol is not currently available, this document focuses on the well-established efficacy of the parent compound, 4-Aminopyridine (4-AP), and its promising derivative, 4-Aminopyridine-3-methanol (4-AP-3-MeOH), providing a framework for understanding the potential of this class of compounds.
Introduction to Aminopyridines as Potassium Channel Blockers
Aminopyridines are a class of drugs that act as potassium channel blockers.[1] In neurological conditions characterized by demyelination, such as multiple sclerosis (MS), the loss of the myelin sheath exposes voltage-gated potassium channels on the axons.[1][2] This leads to an increased potassium ion efflux during action potentials, which can impair nerve impulse conduction and contribute to neurological deficits.[3] By blocking these channels, aminopyridine derivatives can prolong the action potential duration, enhance neurotransmitter release, and thereby restore axonal conduction.[3]
The most well-studied compound in this class is 4-Aminopyridine (also known as fampridine or dalfampridine), which is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis.[4] However, its use can be limited by a narrow therapeutic range and potential side effects.[2][5] This has prompted research into derivatives with improved efficacy and safety profiles.
Comparative Efficacy of 4-Aminopyridine and 4-Aminopyridine-3-methanol
Recent preclinical studies have investigated 4-Aminopyridine-3-methanol (4-AP-3-MeOH) as a potentially more potent and safer alternative to 4-AP. The following tables summarize the key comparative efficacy data from these studies.
In Vitro Efficacy Comparison
| Compound | Lowest Effective Concentration (Axonal Conduction Restoration) | Relative Potency vs. 4-AP | Reference |
| 4-Aminopyridine (4-AP) | 0.1 µM - 1 µM | 1x | [6] |
| 4-Aminopyridine-3-methanol (4-AP-3-MeOH) | 0.01 µM - 0.1 µM | ~10x more potent | [6][7] |
Ex Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Compound (at 100 µM) | Baseline Compound Action Potential (CAP) Amplitude (mV) | Post-treatment CAP Amplitude (mV) | Percentage Increase in CAP Amplitude | Reference |
| 4-Aminopyridine-3-methanol (4-AP-3-MeOH) | 0.11 ± 0.01 | 0.17 ± 0.02 | 55% | [6] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels in demyelinated axons. The following diagram illustrates this signaling pathway.
References
- 1. Potassium channel blockers as an effective treatment to restore impulse conduction in injured axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 6. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: (4-Aminopyridin-2-yl)methanol and its Analogue 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term stability of (4-Aminopyridin-2-yl)methanol and its structural analogue, 4-aminopyridine (4-AP). Due to the limited publicly available stability data for this compound, this document summarizes the established stability profile of 4-aminopyridine as a benchmark. Furthermore, it outlines a comprehensive, recommended protocol for a long-term stability study of this compound, incorporating forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.
Introduction
This compound is a pyridine derivative with potential applications in pharmaceutical and materials science. Understanding its long-term stability is crucial for determining its shelf-life, storage conditions, and ensuring its quality, safety, and efficacy in any application. 4-Aminopyridine, a closely related molecule, has been studied for its therapeutic effects and its stability has been documented. The primary structural difference is the presence of a hydroxymethyl group at the 2-position of the pyridine ring in this compound, which may influence its stability profile compared to 4-aminopyridine.
Comparative Stability Data
Table 1: Summary of Long-Term Stability Data for 4-Aminopyridine Capsules
| Storage Condition | Duration | Initial Concentration | Remaining Concentration (%) | Reference |
| Refrigerated (4°C), protected from light | 6 months | 5 mg/capsule | >98% | |
| Room Temperature (22-24°C), protected from light | 6 months | 5 mg/capsule | >98% | |
| Elevated Temperature (37°C), protected from light | 1 month | 5 mg/capsule | >98% | |
| Room Temperature (20-25°C), protected from light | 365 days | 10 mg/capsule | >94% | [1][2] |
Experimental Protocols
To ensure the generation of reliable and comparable stability data for this compound, a detailed experimental protocol is essential. The following proposed methodologies are based on established principles of stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Proposed Long-Term Stability Study Protocol for this compound
-
Objective: To evaluate the long-term stability of this compound under various storage conditions.
-
Materials:
-
This compound (solid form, purity ≥ 95%)
-
Appropriate primary and secondary packaging materials
-
Controlled environment stability chambers
-
-
Storage Conditions (based on ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Intermediate: 0, 6, 9, and 12 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to quantify the parent compound and detect any degradation products.
-
Parameters to be Tested:
-
Appearance (visual inspection for color and physical state changes)
-
Assay of this compound
-
Identification and quantification of degradation products
-
Moisture content
-
Proposed Forced Degradation Study Protocol for this compound
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[3][4]
-
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Stressed samples will be analyzed by a validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability study of a pharmaceutical compound.
Caption: General workflow for a long-term stability study.
Logical Relationship of Stability Study Components
This diagram illustrates the relationship between long-term stability studies, forced degradation studies, and the development of a stability-indicating analytical method.
References
Safety Operating Guide
Proper Disposal of (4-Aminopyridin-2-yl)methanol: A Safety Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (4-Aminopyridin-2-yl)methanol, a compound that, while not extensively documented on its own, shares structural similarities with the well-characterized and hazardous compound 4-Aminopyridine. The procedures outlined below are based on the established safety protocols for 4-Aminopyridine and should be followed diligently to mitigate risks.
This compound is classified as a hazardous substance, being fatal if swallowed, toxic in contact with skin or if inhaled, and causing severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this chemical waste is managed in accordance with national and local regulations and never disposed of down the drain.[4]
Hazard Identification and Classification
The following table summarizes the key hazard information for compounds in the aminopyridine class, which should be considered applicable to this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H300: Fatal if swallowed[1] | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | Danger |
| Hazardous to the Aquatic Environment, Long-term | H411: Toxic to aquatic life with long lasting effects[1] | Warning |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in its original container or a clearly labeled, compatible, and sealable hazardous waste container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
2. Handling Spills:
-
In case of a spill, evacuate the area if necessary.
-
For small spills (<1 Liter), wear appropriate PPE, and cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Sweep up the absorbed material carefully to avoid generating dust and place it in a sealed, labeled hazardous waste container.[3]
-
For larger spills (>1 Liter), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
After cleanup, decontaminate the area with a suitable solvent.
3. Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Store waste containers in a designated and locked-up area accessible only to authorized personnel.[1][3]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[3][5]
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Never attempt to dispose of this chemical in the regular trash or by pouring it down the sink.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound must be handled as hazardous waste.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
After thorough rinsing, the container can be disposed of according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
